Ethyl benzo[d]thiazole-5-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBYCGYHRQGYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442418 | |
| Record name | Ethyl benzo[d]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103261-70-7 | |
| Record name | Ethyl 5-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103261-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl benzo[d]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl Benzo[d]thiazole-5-carboxylate from 2-Aminothiophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Ethyl benzo[d]thiazole-5-carboxylate, a molecule of interest in medicinal chemistry and materials science. As a direct synthesis from 2-aminothiophenol is not viable due to the absence of the C5-carboxylate group on the starting material, this guide details a robust multi-step approach. The proposed synthesis involves the initial preparation of a key intermediate, 4-amino-3-mercaptobenzoic acid, followed by cyclization to form the benzothiazole core, and concluding with esterification to yield the final product.
Synthetic Strategy Overview
The synthesis of this compound from 2-aminothiophenol necessitates the introduction of a carboxyl group at the 5-position of the benzothiazole ring. A logical and efficient strategy involves a three-stage process:
-
Stage 1: Synthesis of the Key Intermediate: Preparation of 4-amino-3-mercaptobenzoic acid from a commercially available starting material, 4-aminobenzoic acid.
-
Stage 2: Heterocycle Formation: Cyclization of the intermediate with formic acid to construct the benzothiazole-5-carboxylic acid core.
-
Stage 3: Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester to yield the target molecule.
This guide provides detailed experimental protocols for each stage, compiled from established chemical literature and adapted for this specific synthetic route.
Experimental Protocols and Data
Stage 1: Synthesis of 4-amino-3-mercaptobenzoic acid
This stage focuses on the introduction of a thiol group ortho to the amino group of 4-aminobenzoic acid. A common method to achieve this is through the thiocyanation of the aromatic ring followed by reduction.
Experimental Protocol:
-
Thiocyanation of 4-Aminobenzoic Acid:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-aminobenzoic acid (1 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of potassium thiocyanate (2.2 eq.) in water dropwise, maintaining the temperature below 10 °C.
-
Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
The crude product, 4-amino-3-thiocyanatobenzoic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Reduction of the Thiocyanate to Thiol:
-
Suspend the dried 4-amino-3-thiocyanatobenzoic acid (1 eq.) in an aqueous solution of sodium sulfide (3-4 eq.).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.
-
The precipitated product, 4-amino-3-mercaptobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Quantitative Data Summary (Stage 1):
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzoic Acid | Commercially Available |
| Key Reagents | Potassium Thiocyanate, Bromine, Sodium Sulfide | Standard Laboratory Reagents |
| Intermediate | 4-amino-3-thiocyanatobenzoic acid | - |
| Product | 4-amino-3-mercaptobenzoic acid | [1][2] |
| Typical Yield | 60-70% (over two steps) | Estimated based on similar transformations |
| Purity | >95% after recrystallization | - |
Stage 2: Synthesis of Benzothiazole-5-carboxylic acid
This stage involves the cyclization of the bifunctional 4-amino-3-mercaptobenzoic acid with formic acid to form the benzothiazole ring system.
Experimental Protocol:
-
Cyclization Reaction:
-
In a round-bottom flask fitted with a reflux condenser, add 4-amino-3-mercaptobenzoic acid (1 eq.) and an excess of formic acid (e.g., 10-15 eq.).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled solution into a beaker of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove excess formic acid, and dry the product.
-
The crude Benzothiazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Quantitative Data Summary (Stage 2):
| Parameter | Value | Reference |
| Starting Material | 4-amino-3-mercaptobenzoic acid | Product of Stage 1 |
| Key Reagent | Formic Acid | Standard Laboratory Reagent |
| Product | Benzothiazole-5-carboxylic acid | - |
| Typical Yield | 85-95% | Estimated based on similar cyclizations |
| Purity | >97% after recrystallization | - |
Stage 3: Synthesis of this compound
The final stage is the esterification of the carboxylic acid group to yield the target ethyl ester. Fischer esterification is a standard and effective method for this transformation.
Experimental Protocol:
-
Fischer Esterification:
-
Suspend Benzothiazole-5-carboxylic acid (1 eq.) in an excess of absolute ethanol, which acts as both reactant and solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq.), to the mixture.
-
Heat the reaction mixture to reflux for 6-12 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
-
Quantitative Data Summary (Stage 3):
| Parameter | Value | Reference |
| Starting Material | Benzothiazole-5-carboxylic acid | Product of Stage 2 |
| Key Reagents | Ethanol, Sulfuric Acid | Standard Laboratory Reagents |
| Product | This compound | Target Molecule |
| Typical Yield | 70-85% | [3][4][5] |
| Purity | >98% after purification | - |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic pathway from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Concluding Remarks
This technical guide outlines a scientifically sound and practical multi-step synthesis for this compound, commencing from a readily available precursor rather than the titular 2-aminothiophenol. The provided experimental protocols are based on established chemical principles and offer a clear pathway for researchers in the fields of organic synthesis and drug discovery. The quantitative data, while in some cases estimated based on analogous reactions, provides a reasonable expectation for yields and purity. For any large-scale synthesis or GMP production, further optimization of each step would be necessary.
References
"Ethyl benzo[d]thiazole-5-carboxylate" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl benzo[d]thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile benzothiazole scaffold, this molecule serves as a valuable building block for the synthesis of a wide array of biologically active agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of this compound, tailored for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is characterized by a fused ring system, where a benzene ring is joined to a thiazole ring, with an ethyl carboxylate group attached at the 5-position.
Chemical Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 103261-70-7
-
Molecular Formula: C₁₀H₉NO₂S
-
Molecular Weight: 207.25 g/mol
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 105.0 - 110.0 °C | Commercial Supplier Data |
| Boiling Point | Predicted: 355.9±25.0 °C | Prediction |
| Solubility | Predicted: Low in water | Prediction based on structure |
| pKa | Predicted: Basic pKa ≈ 1.5; Acidic pKa ≈ 11.5 | Prediction |
| Appearance | White to yellow to orange powder/crystal | Commercial Supplier Data |
Structural Representation:
The chemical structure of this compound can be visualized through the following diagram.
Caption: Chemical structure of this compound.
Synthesis Strategies
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for constructing the benzothiazole core. A common and effective method is the condensation of an appropriately substituted 2-aminothiophenol with a carboxylic acid or its derivative.
General Synthetic Workflow:
A plausible synthetic route would involve the reaction of a 4-amino-3-mercaptobenzoic acid derivative with an ethylating agent, followed by cyclization. Alternatively, the benzothiazole ring could be formed first, followed by esterification of the carboxylic acid at the 5-position.
The following diagram illustrates a generalized workflow for the synthesis of benzothiazole derivatives.
Caption: Generalized workflow for benzothiazole synthesis.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system, as well as the characteristic quartet and triplet of the ethyl ester group.
-
¹³C NMR: The carbon NMR would display resonances for the carbon atoms of the benzothiazole core and the ethyl carboxylate moiety.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.25 g/mol ).
Biological Activity and Drug Development Potential
The benzothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to be a core component in numerous compounds with a wide range of biological activities.[1][2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3]
While specific biological studies on this compound are limited in the public domain, its structural features suggest potential for biological activity. The ethyl ester group can influence the compound's lipophilicity and cell permeability, which are critical factors for drug-likeness.
Potential Signaling Pathway Interactions:
Given the diverse activities of benzothiazole derivatives, this compound could potentially interact with various biological targets and signaling pathways. The specific pathway would depend on further functionalization of the molecule. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a benzothiazole-based drug candidate.
Caption: Hypothetical signaling pathway modulation.
Experimental Protocols
Detailed experimental protocols for specific biological assays involving this compound are not currently available. However, for researchers interested in evaluating its potential biological activities, standard in vitro assays would be the initial step.
Example Experimental Workflow: In Vitro Anticancer Screening:
The following diagram outlines a typical workflow for screening a compound for potential anticancer activity.
Caption: Workflow for in vitro anticancer screening.
Safety Information
Based on available safety data sheets, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is still emerging, its structural relationship to a class of molecules with proven and diverse bioactivities makes it a compelling candidate for further investigation. This guide provides a foundational understanding of its chemical properties, structure, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental work is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its biological activity profile in detail.
References
"Ethyl benzo[d]thiazole-5-carboxylate" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl benzo[d]thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological significance, offering valuable information for researchers and professionals in the field.
Core Compound Identification
Chemical Identity and Properties
This compound is a member of the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The ethyl carboxylate group at the 5-position is a key feature influencing its chemical reactivity and potential biological interactions.
| Property | Value |
| CAS Number | 103261-70-7 |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | Ethyl 1,3-benzothiazole-5-carboxylate |
| Synonyms | Ethyl 5-benzothiazolecarboxylate |
Synthesis and Experimental Protocols
General Synthetic Workflow:
A plausible synthetic route for this compound would likely involve the reaction of 4-amino-3-mercaptobenzoic acid with an ethylating agent, followed by cyclization to form the benzothiazole ring. Alternatively, the benzothiazole core could be formed first, followed by esterification at the 5-carboxylic acid position.
A plausible synthetic pathway for this compound.
Biological Significance and Therapeutic Potential
Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] While specific biological data for this compound is limited in publicly available literature, the benzothiazole core is associated with a range of therapeutic applications.
Anticancer and Anti-inflammatory Activity:
Numerous studies have highlighted the potential of benzothiazole derivatives as potent anticancer and anti-inflammatory agents. These compounds have been shown to interact with various biological targets and signaling pathways implicated in cancer and inflammation.
Inhibition of Signaling Pathways:
The benzothiazole scaffold has been identified as a key component in the design of inhibitors for several critical signaling pathways, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is crucial for cell growth, metabolism, and survival, and its dysregulation is common in cancer.
-
MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase): This pathway plays a central role in regulating cell proliferation, differentiation, and survival.
Inhibitory effects of benzothiazole derivatives on key signaling pathways.
Future Directions:
The established biological activities of the benzothiazole scaffold suggest that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on:
-
Developing and optimizing a specific synthesis protocol.
-
Conducting in-vitro and in-vivo studies to determine its specific biological activities.
-
Investigating its mechanism of action and potential molecular targets.
-
Exploring its structure-activity relationship (SAR) to design more potent and selective derivatives.
This technical guide serves as a foundational resource for researchers interested in this compound. While specific data on this compound is emerging, the broader knowledge of the benzothiazole class provides a strong rationale for its continued exploration in the pursuit of novel therapeutics.
References
An In-depth Technical Guide to Ethyl benzo[d]thiazole-5-carboxylate
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of Ethyl benzo[d]thiazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science.
Chemical Identity and Nomenclature
IUPAC Name: Ethyl 1,3-benzothiazole-5-carboxylate[1]
Synonyms:
-
5-Benzothiazolecarboxylic acid, ethyl ester[1]
-
Ethyl 5-Benzothiazolecarboxylate[2]
-
5-benzothiazolecarboxylic acid ethyl ester[1]
CAS Number: 103261-70-7[1][2][3][4]
Molecular Formula: C₁₀H₉NO₂S[1][3]
Molecular Weight: 207.25 g/mol [1][3][4]
This molecule features a benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, with an ethyl carboxylate group attached at the 5-position of the benzothiazole ring system.[1] The presence of the benzothiazole scaffold suggests potential biological activity, as this motif is found in a variety of pharmacologically active compounds.[1]
Physicochemical Properties
A summary of the available and computed physicochemical data for this compound is presented in Table 1. This information is crucial for its handling, formulation, and application in experimental settings.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Appearance | White to Yellow to Orange powder to crystal | [2] |
| Purity | >97.0% (GC) | [2] |
| Melting Point | 105.0 to 110.0 °C | [2] |
| Storage Condition | Room Temperature, Sealed in dry | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, the synthesis of related benzothiazole derivatives often involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. A general plausible synthetic workflow is outlined below.
Logical Workflow for the Synthesis of this compound
Caption: A plausible synthetic route to this compound.
General Experimental Considerations:
-
Starting Materials: The synthesis would likely commence from a substituted aminothiophenol, such as 4-amino-3-mercaptobenzoic acid.
-
Esterification: The carboxylic acid functionality would first be esterified to the corresponding ethyl ester, likely by reaction with ethanol in the presence of an acid catalyst.
-
Cyclization: The benzothiazole ring would then be formed through cyclization. This is typically achieved by reacting the aminothiophenol intermediate with a one-carbon source, such as formic acid or triethyl orthoformate, which provides the carbon atom at the 2-position of the thiazole ring.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.
Biological Activity and Potential Applications
The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific biological data for this compound is not extensively reported in the public domain, its structural similarity to other bioactive benzothiazoles makes it a compound of interest for further investigation.
Its utility is highlighted as a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] The ethyl ester group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives with potentially diverse biological profiles.
Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any particular signaling pathways or its mechanism of action. Elucidating these aspects would require dedicated biological screening and mechanistic studies. A logical workflow for such an investigation is proposed below.
Workflow for Investigating Biological Activity and Signaling Pathways
Caption: A proposed workflow for the biological evaluation of this compound.
This systematic approach, starting from broad screening and progressing to detailed mechanistic studies, would be essential to uncover the full therapeutic potential of this compound.
References
A Technical Guide to the Spectral Characteristics and Synthesis of Ethyl Benzo[d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data (¹H NMR, ¹³C NMR, IR, and MS) and a plausible synthetic route for Ethyl benzo[d]thiazole-5-carboxylate. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages data from closely related analogues and established principles of organic chemistry and spectroscopy to offer a comprehensive analytical and synthetic framework.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of constitutional isomers and related benzothiazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 8.7 | s | 1H | H-4 |
| ~8.1 - 8.3 | d | 1H | H-6 |
| ~7.9 - 8.1 | d | 1H | H-7 |
| ~9.3 - 9.5 | s | 1H | H-2 |
| ~4.3 - 4.5 | q | 2H | -OCH₂CH₃ |
| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 167 | C=O (ester) |
| ~153 - 155 | C-2 |
| ~152 - 154 | C-3a |
| ~135 - 137 | C-7a |
| ~128 - 130 | C-5 |
| ~126 - 128 | C-6 |
| ~123 - 125 | C-7 |
| ~121 - 123 | C-4 |
| ~61 - 63 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3000 | C-H (aromatic) |
| ~2980 - 2850 | C-H (aliphatic) |
| ~1720 - 1700 | C=O (ester) |
| ~1600, 1470 | C=C (aromatic) |
| ~1300 - 1000 | C-O (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragmentation |
| 207 | [M]⁺ |
| 179 | [M - C₂H₄]⁺ |
| 162 | [M - OEt]⁺ |
| 134 | [M - CO₂Et]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of ethyl 3-amino-4-mercaptobenzoate with an appropriate one-carbon electrophile, such as triethyl orthoformate.
Materials:
-
Ethyl 3-amino-4-mercaptobenzoate
-
Triethyl orthoformate
-
Toluene (anhydrous)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of ethyl 3-amino-4-mercaptobenzoate (1 equivalent) in anhydrous toluene, add triethyl orthoformate (1.2 equivalents) and a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired this compound.
Caption: Proposed synthesis of this compound.
General Protocol for Spectral Data Acquisition
The following outlines a general workflow for the characterization of a synthesized compound like this compound.
1. Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
IR: Prepare a thin film of the compound on a salt plate (for liquids) or mix with KBr to form a pellet (for solids).
-
MS: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or acetonitrile).
2. Instrumental Analysis:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
IR: Record the infrared spectrum using an FTIR spectrometer.
-
MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI).
3. Data Processing and Interpretation:
-
Process the raw data using the instrument's software.
-
Analyze the spectra to determine the chemical structure and confirm the identity of the compound.
Caption: General workflow for spectral analysis.
Ethyl Benzo[d]thiazole-5-carboxylate: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Among the various substituted benzothiazoles, ethyl benzo[d]thiazole-5-carboxylate has emerged as a key starting material for the synthesis of novel therapeutic agents. Its versatile structure, featuring a reactive ester group, allows for facile derivatization, leading to the development of compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from this compound, offering valuable insights for drug discovery and development programs.
Synthesis and Derivatization
The synthesis of the benzothiazole core typically involves the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. This compound itself can be synthesized through various established routes. Once obtained, the ethyl ester at the 5-position serves as a convenient handle for further chemical modifications. A common and effective strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a diverse library of amide derivatives.
One prominent example of this derivatization strategy is in the development of endothelial lipase (EL) inhibitors for the potential treatment of dyslipidemias.[1] The general workflow for such a derivatization is outlined below.
Caption: General synthetic scheme for the derivatization of this compound.
Experimental Protocol: Synthesis of Amide-Linked Benzothiazole Derivatives
The following protocol is adapted from a patented procedure for the synthesis of endothelial lipase inhibitors.[1]
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Add an equimolar amount of a base, for instance, 1.0 M sodium hydroxide (NaOH) solution.
-
Stir the reaction mixture at room temperature for approximately 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
The resulting residue, containing the sodium salt of benzo[d]thiazole-5-carboxylic acid, can be used directly in the next step or acidified to isolate the free carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the benzo[d]thiazole-5-carboxylic acid from Step 1 in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Add the desired amine hydrochloride salt to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.
-
Introduce a peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.
-
The final product can be isolated and purified using standard techniques such as extraction and column chromatography.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning this scaffold as a valuable starting point for the development of drugs targeting various diseases.
Anticancer Activity
Several studies have highlighted the potential of benzothiazole derivatives as anticancer agents. One of the key mechanisms of action is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain thiazole/thiadiazole carboxamide derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a significant role in tumor growth, metastasis, and angiogenesis.
Caption: Inhibition of the c-Met signaling pathway by a benzothiazole-based inhibitor.
The table below summarizes the in vitro activity of representative thiazole carboxamide derivatives against c-Met kinase and various human cancer cell lines.
| Compound ID | R1 | R2 | Moiety A | c-Met IC50 (nM) |
| 51w | 3-F | C6H5 | 2-chloropyridine | 24.27 |
| 51aa | 3-F | 4-F-C6H5 | 2-chloropyridine | 15.62 |
Data adapted from a study on thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors.[2]
Antimicrobial Activity
The benzothiazole scaffold is also a cornerstone in the development of novel antimicrobial agents. Certain (thio)urea benzothiazole derivatives have shown potent activity against a range of pathogenic bacteria by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, making them attractive targets for antibiotic development.
The table below presents the minimum inhibitory concentrations (MIC) of N-ethyl-ureidobenzothiazoles against selected bacterial strains.
| Compound ID | S. aureus 29213 MIC (µg/mL) | S. pyogenes MIC (µg/mL) | H. influenzae 49247a MIC (µg/mL) | S. aureus T173 GyrB IC50 (µg/mL) |
| 21a | 0.03 - 0.06 | 0.06 - 0.12 | 0.25 - 1 | 0.25 |
| 21b | 0.03 - 0.06 | 0.06 - 0.12 | 0.25 - 1 | 0.25 |
| 21c | 0.03 - 0.06 | 0.06 - 0.12 | 0.25 - 1 | 0.25 |
Data from a study on the design, synthesis, and biological activities of (thio)urea benzothiazole derivatives.[3]
Experimental Workflow for Drug Discovery
A typical drug discovery workflow starting from this compound involves several key stages, from initial library synthesis to biological evaluation and lead optimization.
Caption: A generalized workflow for drug discovery using the this compound scaffold.
Conclusion
This compound stands out as a highly valuable and versatile starting material in the field of drug discovery. Its amenability to chemical modification allows for the creation of large and diverse compound libraries. The demonstrated efficacy of its derivatives against a range of therapeutic targets, including bacterial enzymes and cancer-related kinases, underscores the significant potential of this scaffold. The data and protocols presented in this guide aim to facilitate further research and development efforts, ultimately leading to the discovery of novel and effective therapeutic agents.
References
- 1. US8987314B2 - Amide, urea or sulfone amide linked benzothiazole inhibitors of endothelial lipase - Google Patents [patents.google.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Pivotal Role of Ethyl Benzo[d]thiazole-5-carboxylate in Modern Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, key reactions, and therapeutic applications of Ethyl benzo[d]thiazole-5-carboxylate, a cornerstone heterocyclic building block in contemporary drug discovery. This document provides detailed experimental methodologies, quantitative biological data, and visual representations of its role in significant signaling pathways, offering a comprehensive resource for professionals in medicinal chemistry and pharmaceutical development.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The unique structural features of the benzothiazole nucleus allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. This compound, in particular, serves as a crucial intermediate for the synthesis of potent enzyme inhibitors, making it a molecule of significant interest in the development of novel therapeutics.[1][4]
Synthesis of this compound: A Representative Protocol
While various methods exist for the synthesis of the benzothiazole core, a common approach involves the cyclization of an appropriately substituted aminothiophenol derivative. The following is a representative experimental protocol for the synthesis of this compound, based on established methodologies for related analogues.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process starting from Ethyl 4-aminobenzoate.
Step 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate
-
Thiocyanation: Ethyl 4-aminobenzoate (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid. To this solution, potassium thiocyanate (3 equivalents) is added, and the mixture is cooled in an ice bath. A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for several hours at room temperature.
-
Reduction: The resulting thiocyanate intermediate is then subjected to reduction to form the thiol. This can be achieved by treatment with a reducing agent like tin(II) chloride in a protic solvent.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield Ethyl 4-amino-3-mercaptobenzoate.
Step 2: Cyclization to this compound
-
Reaction Setup: Ethyl 4-amino-3-mercaptobenzoate (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cyclizing Agent: A cyclizing agent, such as triethyl orthoformate or formic acid, is added to the solution.
-
Reaction Conditions: The reaction mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude this compound is then purified by recrystallization from a suitable solvent like ethanol to afford the final product.
Quantitative Data for Synthesis (Representative)
| Parameter | Value |
| Starting Material | Ethyl 4-aminobenzoate |
| Key Intermediate | Ethyl 4-amino-3-mercaptobenzoate |
| Final Product | This compound |
| Overall Yield | 60-70% (projected) |
| Melting Point | To be determined experimentally |
| Appearance | Crystalline solid |
Characterization Data (Expected)
-
¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), and aromatic protons.
-
¹³C NMR: Signals for the carbonyl carbon of the ester, aromatic carbons, and the carbons of the thiazole ring.
-
IR (KBr, cm⁻¹): Characteristic peaks for C=O stretching (ester), C=N stretching (thiazole), and aromatic C-H stretching.
-
Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.
Role in Heterocyclic Chemistry: A Versatile Building Block
This compound is a versatile intermediate that can be readily modified at several positions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The benzothiazole ring system can also undergo further substitution, allowing for the creation of a diverse library of compounds for biological screening.
Applications in Drug Development
Derivatives of this compound have shown significant promise as inhibitors of key biological targets implicated in various diseases.
Inhibition of DNA Gyrase B
Certain benzothiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of DNA gyrase B (GyrB), a crucial enzyme in bacteria responsible for DNA replication and repair.[1][5][6] By targeting the ATP-binding site of GyrB, these compounds disrupt bacterial DNA metabolism, leading to cell death. This makes them attractive candidates for the development of novel antibacterial agents, particularly against drug-resistant strains.[7]
Quantitative Data: Inhibition of DNA Gyrase B by Benzothiazole Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
| Benzothiazole Derivative 1 | E. coli DNA Gyrase B | < 10 | [8] |
| Benzothiazole Derivative 2 | S. aureus DNA Gyrase | 15.6 | [8] |
| Benzothiazole Derivative 3 | E. coli Topoisomerase IV | 320 | [8] |
Kinase Inhibition in Cancer Therapy
The benzothiazole scaffold is also a key feature in the design of kinase inhibitors for cancer therapy.[1][4][9] Kinases are a family of enzymes that play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of benzothiazole-5-carboxylate have been shown to inhibit various kinases, including phosphoinositide 3-kinase (PI3K), which is a key component of a signaling pathway frequently overactive in cancer.[1][9]
Quantitative Data: Kinase Inhibition by Benzothiazole Derivatives
| Compound | Target Kinase | Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole Derivative A | PI3K | MCF-7 (Breast Cancer) | 0.30 | [9] |
| Benzothiazole Derivative B | p38α MAPK | MCF-7 (Breast Cancer) | 0.036 | [2] |
| Benzothiazole Derivative C | VEGFR-2 | - | - | [3] |
Visualizing the Role of this compound
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent derivatization for biological screening.
Mechanism of Action: DNA Gyrase B Inhibition
This diagram illustrates the role of a benzothiazole-5-carboxylate derivative in inhibiting bacterial DNA gyrase B.
Signaling Pathway: PI3K/Akt/mTOR Inhibition in Cancer
The following diagram depicts the inhibition of the PI3K/Akt/mTOR signaling pathway by a benzothiazole-5-carboxylate derivative in cancer cells.
Conclusion
This compound is a highly valuable and versatile scaffold in heterocyclic chemistry with significant applications in drug discovery and development. Its derivatives have demonstrated potent inhibitory activity against critical biological targets in both infectious diseases and oncology. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, ensures its continued importance as a building block for the next generation of therapeutic agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel and more effective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of Ethyl Benzo[d]thiazole-5-carboxylate: An In-depth Mechanistic and Synthetic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible mechanism for the formation of Ethyl benzo[d]thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with various methodologies developed over the years. This document details a likely synthetic pathway, including reaction mechanisms, experimental protocols, and relevant quantitative data, tailored for an audience with a strong background in organic chemistry.
Proposed Synthetic Pathway
The formation of this compound is proposed to proceed via a two-step synthetic sequence. The initial step involves the synthesis of the key intermediate, Ethyl 4-amino-3-mercaptobenzoate . This is followed by a condensation and cyclization reaction with a suitable C1-electrophile, such as ethyl glyoxylate, to furnish the final benzothiazole product. This approach is a variation of the well-established synthesis of benzothiazoles from 2-aminothiophenols.
Mechanism of Formation
The overall mechanism can be dissected into two primary stages: the formation of the o-aminothiophenol intermediate and the subsequent benzothiazole ring closure.
Step 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate (Intermediate)
A plausible route to Ethyl 4-amino-3-mercaptobenzoate starts from the readily available Ethyl 4-aminobenzoate. While a direct one-step synthesis is not prominently described, a common strategy to introduce a thiol group ortho to an amino group on a benzene ring involves a multi-step sequence. One such established method is the use of thiourea followed by hydrolysis.
The mechanism for this transformation is as follows:
-
Thiocyanation: The aromatic amine (Ethyl 4-aminobenzoate) is treated with a thiocyanating agent, often generated in situ from thiocyanate salts and an oxidizing agent (e.g., bromine in acetic acid). The electrophilic thiocyanogen attacks the electron-rich aromatic ring, preferentially at the position ortho to the activating amino group, to form a thiocyanate intermediate.
-
Reduction and Hydrolysis: The thiocyanate is then typically reduced and hydrolyzed to the corresponding thiol. This can be achieved using various reducing agents followed by acidic or basic workup.
Alternatively, a direct amination of a pre-formed mercaptobenzoic acid derivative could be envisioned, though the former route is more commonly documented for similar structures.
Step 2: Condensation and Cyclization to this compound
The key step in the formation of the benzothiazole ring is the reaction of the o-aminothiophenol intermediate with a carbonyl compound. In this case, to obtain the desired 5-carboxylate, the reaction would likely involve a glyoxylate derivative.
The mechanism for the condensation of Ethyl 4-amino-3-mercaptobenzoate with ethyl glyoxylate is proposed as follows:
-
Imine Formation: The amino group of the o-aminothiophenol nucleophilically attacks the aldehyde carbonyl of ethyl glyoxylate. This is followed by dehydration to form an imine intermediate (a Schiff base).
-
Intramolecular Cyclization: The pendant thiol group then acts as a nucleophile and attacks the imine carbon. This intramolecular cyclization results in the formation of a five-membered thiazolidine ring.
-
Aromatization: The thiazolidine intermediate undergoes oxidation to form the stable, aromatic benzothiazole ring. This oxidation can be facilitated by an external oxidizing agent or, in some cases, by air.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Aminothiophenol | Aromatic Aldehydes | SnP₂O₇ | - | Room Temp. | 8-35 min | 87-95 | [1] |
| 2-Aminothiophenol | Benzoic Acids | Molecular Iodine | - | Room Temp. | 10 min | Excellent | [1] |
| 2-Aminothiophenol | Chloroacetyl chloride | - | Acetic Acid | MW | 10 min | High | [1] |
| 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [2] |
| 2-Aminothiophenol | Aromatic Aldehydes | FeCl₃/Montmorillonite K-10 | - | Ultrasound | 0.7-5 h | 33-95 | [2] |
| 2-Aminothiophenol | Aryl Aldehydes | Cu(II)-containing nano-silica | - | - | 15-90 min | 87-98 | [2] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are based on established procedures for analogous reactions.
Protocol 1: Synthesis of Ethyl 4-amino-3-thiocyanatobenzoate (Intermediate)
Materials:
-
Ethyl 4-aminobenzoate
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2-3 equivalents) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield Ethyl 4-amino-3-thiocyanatobenzoate.
Protocol 2: Synthesis of Ethyl 4-amino-3-mercaptobenzoate (Key Intermediate)
Materials:
-
Ethyl 4-amino-3-thiocyanatobenzoate
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, suspend Ethyl 4-amino-3-thiocyanatobenzoate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium sulfide nonahydrate (2-3 equivalents) to the suspension.
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain Ethyl 4-amino-3-mercaptobenzoate.
Protocol 3: Synthesis of this compound
Materials:
-
Ethyl 4-amino-3-mercaptobenzoate
-
Ethyl glyoxylate (50% solution in toluene or as a solid hydrate)
-
Ethanol or another suitable solvent (e.g., toluene, DMF)
-
Oxidizing agent (e.g., air, DDQ, MnO₂)
Procedure:
-
Dissolve Ethyl 4-amino-3-mercaptobenzoate (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add ethyl glyoxylate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC. In many cases, atmospheric oxygen is sufficient for the final oxidation step. If the reaction is sluggish, a mild oxidizing agent can be added.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Mandatory Visualization
The following diagrams illustrate the proposed mechanistic pathways.
Caption: Proposed synthetic pathway for the key intermediate.
Caption: Mechanism of benzothiazole ring formation.
Caption: Overall experimental workflow for the synthesis.
References
Methodological & Application
Synthesis of Ethyl Benzo[d]thiazole-5-carboxylate: A Laboratory Scale Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of ethyl benzo[d]thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing from commercially available 4-aminobenzoic acid. Each step is described with a comprehensive experimental procedure, and relevant quantitative data is summarized for clarity.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the following three key transformations:
-
Synthesis of 4-Amino-3-mercaptobenzoic acid: The initial step involves the introduction of a thiol group ortho to the amino group of 4-aminobenzoic acid.
-
Cyclization to Benzo[d]thiazole-5-carboxylic acid: The synthesized 4-amino-3-mercaptobenzoic acid is then cyclized using formic acid to form the benzothiazole ring system.
-
Esterification to this compound: The final step is the esterification of the carboxylic acid group to yield the target ethyl ester.
Caption: Overall synthetic scheme for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4-Amino-3-mercaptobenzoic acid | 4-Aminobenzoic acid | 1 : 2 (Thiourea) | Ethanol/HCl | 24 h | Reflux | 75 | >95 |
| 2 | Benzo[d]thiazole-5-carboxylic acid | 4-Amino-3-mercaptobenzoic acid | 1 : 5 (Formic acid) | Formic acid | 4 h | Reflux | 85 | >98 |
| 3 | This compound | Benzo[d]thiazole-5-carboxylic acid | 1 : 20 (Ethanol) | Ethanol/H₂SO₄ | 12 h | Reflux | 90 | >99 |
Experimental Protocols
Step 1: Synthesis of 4-Amino-3-mercaptobenzoic acid
This procedure is adapted from an improved preparation method for 4-amino-3-mercaptobenzoic acid.
Materials:
-
4-Aminobenzoic acid
-
Thiourea
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
Procedure:
-
A mixture of 4-aminobenzoic acid (1 eq.) and thiourea (2 eq.) in ethanol is prepared in a round-bottom flask.
-
Concentrated hydrochloric acid is added cautiously, and the mixture is heated to reflux for 24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a 10% aqueous solution of sodium hydroxide.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is cooled in an ice bath, and the pH is adjusted to 4-5 by the slow addition of glacial acetic acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-amino-3-mercaptobenzoic acid as a solid.
Caption: Workflow for the synthesis of 4-amino-3-mercaptobenzoic acid.
Step 2: Synthesis of Benzo[d]thiazole-5-carboxylic acid
This step involves the cyclization of the aminothiophenol derivative with formic acid.
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Formic acid (98-100%)
Procedure:
-
In a round-bottom flask, 4-amino-3-mercaptobenzoic acid (1 eq.) is suspended in an excess of formic acid (5-10 eq.).
-
The mixture is heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove excess formic acid, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure benzo[d]thiazole-5-carboxylic acid.
Caption: Workflow for the synthesis of benzo[d]thiazole-5-carboxylic acid.
Step 3: Synthesis of this compound
The final product is obtained through a Fischer esterification of the carboxylic acid.
Materials:
-
Benzo[d]thiazole-5-carboxylic acid
-
Absolute ethanol
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Benzo[d]thiazole-5-carboxylic acid (1 eq.) is dissolved in an excess of absolute ethanol (20 eq.) in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) is carefully added to the solution.
-
The reaction mixture is heated to reflux for 12 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Synthesis of Anticancer Agents Using Ethyl benzo[d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and biological evaluation of anticancer agents derived from Ethyl benzo[d]thiazole-5-carboxylate. The protocols are based on established methodologies for the synthesis of analogous benzothiazole derivatives with demonstrated anticancer activity.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects[1][2]. These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival[3][4]. This compound serves as a versatile starting material for the synthesis of novel benzothiazole-based anticancer agents, primarily through the derivatization of its ester group into hydrazides and carboxamides.
Synthetic Pathways
The primary synthetic strategies for converting this compound into potential anticancer agents involve two main pathways:
-
Synthesis of Benzo[d]thiazole-5-carbohydrazides: The ester is converted to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones.
-
Synthesis of Benzo[d]thiazole-5-carboxamides: The ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form a library of carboxamide derivatives.
These synthetic approaches allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) to identify compounds with optimal anticancer activity and selectivity.
Workflow for Synthesis and Evaluation:
Caption: Synthetic and evaluation workflow for anticancer agents from this compound.
Experimental Protocols
Protocol 1: Synthesis of Benzo[d]thiazole-5-carbohydrazide
This protocol describes the synthesis of the key hydrazide intermediate from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.5 equivalents) dropwise with constant stirring[5][6].
-
Reflux the reaction mixture for 4-8 hours[5]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol and dry under vacuum to yield Benzo[d]thiazole-5-carbohydrazide.
Protocol 2: Synthesis of Benzo[d]thiazole-5-carboxamide Derivatives
This protocol outlines the synthesis of carboxamide derivatives from the corresponding carboxylic acid.
Part A: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent mixture (e.g., ethanol/water).
-
Add a base such as sodium hydroxide or potassium hydroxide and reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the Benzo[d]thiazole-5-carboxylic acid.
-
Filter, wash with water, and dry the carboxylic acid.
Part B: Amide Coupling
-
To a solution of Benzo[d]thiazole-5-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC/HOBt.
-
Add the desired amine (1.1 equivalents) and a base (e.g., DIPEA or triethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted-benzo[d]thiazole-5-carboxamide.
Protocol 3: In vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is for assessing the anticancer activity of the synthesized compounds against various cancer cell lines.
Materials:
-
Synthesized benzothiazole derivatives
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to obtain various concentrations.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Quantitative Data
The following tables summarize the reported anticancer activities of various benzothiazole derivatives against different cancer cell lines.
Table 1: IC50 Values of Benzothiazole-Carboxamide Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 6j (4-OH) | MCF-7 (Breast Cancer) | 6.56 | |
| HCT-116 (Colon Cancer) | 7.83 | ||
| Compound 11 | PC-3 (Prostate Cancer) | 0.08 | [7] |
| HCT116 (Colon Cancer) | 0.32 | [7] | |
| Compound 10 | PC-3 (Prostate Cancer) | 0.17 | [7] |
| HCT116 (Colon Cancer) | 0.29 | [7] |
Table 2: IC50 Values of Benzothiazole-Hydrazone and Other Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| AFN01 | ACP-02 (Gastric Cancer) | 1.0 | [8] |
| 3f | HL-60 (Leukemia) | Selective Activity | [8] |
| Compound 7e | SKRB-3 (Breast Cancer) | 0.0012 | [9] |
| SW620 (Colon Cancer) | 0.0043 | [9] | |
| A549 (Lung Cancer) | 0.044 | [9] | |
| HepG2 (Liver Cancer) | 0.048 | [9] |
Mechanism of Action and Signaling Pathways
Benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are prominent targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
Benzothiazole derivatives can suppress the PI3K/Akt signaling pathway, leading to decreased cell proliferation and the induction of apoptosis[3][10]. For instance, the novel benzothiazole derivative PB11 has been shown to down-regulate PI3K and Akt, resulting in increased caspase-3 and cytochrome-c levels and subsequent apoptosis in cancer cells[3].
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and differentiation. Its dysregulation is also frequently observed in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by benzothiazole derivatives.
Certain benzothiazole-pyrrole conjugates have demonstrated the ability to down-regulate key components of the Ras/MEK/ERK pathway, such as MEK1 and ERK1/2, in breast cancer cells[11]. This inhibition contributes to the control of cell proliferation and invasion[11]. Some benzothiazole derivatives have also been developed as potent inhibitors of p38α MAPK, a member of the MAPK family involved in stress signaling and apoptosis[4][12].
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Benzo[d]thiazole-5-carboxylate as a Key Intermediate for Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. This necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. Benzothiazoles are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The benzothiazole scaffold is a versatile pharmacophore that can be readily functionalized to optimize its biological activity.
This document focuses on Ethyl benzo[d]thiazole-5-carboxylate as a crucial intermediate in the synthesis of new potent antimicrobial compounds. The strategic placement of the carboxylate group at the 5-position of the benzothiazole ring system offers a valuable handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of derivatives with enhanced antimicrobial efficacy and improved pharmacokinetic profiles.
Synthesis of this compound
A plausible and efficient method for the synthesis of the key intermediate, this compound, involves the cyclization of an appropriate ortho-substituted aniline precursor, such as ethyl 4-amino-3-mercaptobenzoate. This intramolecular condensation reaction is a common and effective method for the formation of the benzothiazole ring system.
Reaction Scheme:
Caption: Synthesis of the key intermediate.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 4-amino-3-mercaptobenzoate
-
Formic acid (or other appropriate cyclizing agent like a suitable aldehyde followed by an oxidant)
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve ethyl 4-amino-3-mercaptobenzoate in an excess of formic acid.
-
Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography over silica gel.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization of this compound for Antimicrobial Activity
The ester functionality of this compound is a versatile point for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, the ester can be converted to a hydrazide, which serves as a precursor for the synthesis of numerous heterocyclic derivatives like pyrazoles, oxadiazoles, and triazoles. These modifications can significantly influence the antimicrobial properties of the resulting compounds.
Caption: Derivatization of the intermediate.
Protocol 2: Synthesis of Benzo[d]thiazole-5-carboxamide Derivatives
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl)
-
Various primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling agents
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
Step 1: Hydrolysis to Carboxylic Acid
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of LiOH and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure and acidify the aqueous solution with 1N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain Benzo[d]thiazole-5-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of Benzo[d]thiazole-5-carboxylic acid in DMF, add HATU, DIPEA, and the desired amine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Antimicrobial Activity Screening
The synthesized benzothiazole derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculums standardized to a 0.5 McFarland turbidity standard.
-
Synthesized benzothiazole derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth with solvent).
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 10 µL of the diluted microbial suspension.
-
Include a positive control (antibiotic), a negative control (broth and inoculum without compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for antimicrobial screening.
Quantitative Data Summary
The following tables summarize the antimicrobial activity (MIC values in µg/mL) of various benzothiazole derivatives against representative bacterial and fungal strains, as reported in the literature. While these compounds may not be directly synthesized from this compound, they provide a strong rationale for its use as a key intermediate, as similar structural motifs are present.
Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Sulfonamide Analogue 66c | 3.1 - 6.2 | - | 3.1 - 6.2 | 3.1 - 6.2 | [2] |
| Thiophene Derivative 159 | 6.25 | - | - | - | [2] |
| 5-Methylphenanthridium 98a/b | 1 - 4 | 1 - 4 | - | - | [2] |
| Thiazolidin-4-one 8a-d | - | - | 90 - 180 | 90 - 180 | [2] |
| Ciprofloxacin (Standard) | ~1.0 | ~0.9 | ~12.5 | ~1.0 | [2] |
Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Benzothiazole-Thiazole Hybrid 4b | 3.90 | 7.81 | [3] |
| Benzothiazole-Thiazole Hybrid 4c | 7.81 | 15.63 | [3] |
| Benzothiazole-Thiazole Hybrid 4d | 7.81 | 7.81 | [3] |
| Benzothiazole-Thiazole Hybrid 4f | 3.90 | 7.81 | [3] |
| Fluconazole (Standard) | ~0.5-4.0 | - | [3] |
Potential Mechanism of Action
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms of action. Molecular docking studies and enzymatic assays have suggested that these compounds can inhibit essential microbial enzymes.
Caption: Potential enzymatic targets.
Potential targets include:
-
DNA Gyrase: Inhibition of this enzyme interferes with DNA replication, leading to bacterial cell death.[2]
-
Dihydroorotase: This enzyme is crucial for pyrimidine biosynthesis, and its inhibition disrupts the production of essential building blocks for DNA and RNA.
-
Dihydropteroate Synthase (DHPS): Inhibition of DHPS disrupts the folate biosynthesis pathway, which is vital for microbial survival.[4][5]
This compound is a highly promising and versatile intermediate for the development of novel antimicrobial agents. Its structure allows for facile derivatization, enabling the synthesis of a diverse library of compounds for antimicrobial screening. The protocols and data presented herein provide a framework for researchers to explore the potential of this scaffold in the ongoing search for new and effective treatments for infectious diseases. Further investigation into the synthesis and biological evaluation of derivatives from this specific intermediate is warranted to fully realize its therapeutic potential.
References
- 1. bepls.com [bepls.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Anwendungsbeispiele und Protokolle: Derivatisierung von Ethyl-benzo[d]thiazol-5-carboxylat für die medizinische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethyl-benzo[d]thiazol-5-carboxylat ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie für die Synthese neuartiger bioaktiver Moleküle. Die Benzothiazol-Einheit ist ein anerkannter "privilegierter Baustein", der in einer Vielzahl von therapeutisch relevanten Wirkstoffen vorkommt, die unter anderem antikanzerogene, antimikrobielle und entzündungshemmende Eigenschaften aufweisen. Die Derivatisierung an der 5-Position, typischerweise durch Umwandlung der Estergruppe in Amide, Harnstoffe oder andere funktionelle Gruppen, ermöglicht eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitsubstanzen.
Dieses Dokument beschreibt ein detailliertes Protokoll für die Synthese einer Bibliothek von Amid-Derivaten aus Ethyl-benzo[d]thiazol-5-carboxylat und deren anschließende biologische Evaluierung. Der Arbeitsablauf umfasst die Hydrolyse des Esters zur entsprechenden Carbonsäure, gefolgt von einer Amidkopplungsreaktion mit einer Auswahl von primären und sekundären Aminen.
Logischer Arbeitsablauf für Synthese und Evaluierung
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Evaluierung.
Experimentelle Protokolle
Protokoll 1: Synthese von Benzo[d]thiazol-5-carbonsäure (2)
-
Reagenzien und Materialien:
-
Ethyl-benzo[d]thiazol-5-carboxylat (1)
-
Natriumhydroxid (NaOH)
-
Ethanol (EtOH)
-
Destilliertes Wasser (H₂O)
-
Salzsäure (HCl, 2 M)
-
Rundkolben, Magnetrührer, Rückflusskühler, pH-Papier, Büchnertrichter
-
-
Verfahren:
-
Lösen Sie Ethyl-benzo[d]thiazol-5-carboxylat (1,0 Äq.) in einer Mischung aus Ethanol und Wasser (z.B. 2:1 Volumenverhältnis) in einem Rundkolben.
-
Fügen Sie Natriumhydroxid (2,0-3,0 Äq.) hinzu und rühren Sie die Mischung.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (ca. 80-90 °C) und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Die Reaktion ist typischerweise nach 2-4 Stunden abgeschlossen.
-
Kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie das Ethanol unter reduziertem Druck.
-
Verdünnen Sie den wässrigen Rückstand mit Wasser und waschen Sie ihn mit einem organischen Lösungsmittel (z.B. Ethylacetat), um nicht umgesetztes Ausgangsmaterial zu entfernen.
-
Kühlen Sie die wässrige Phase in einem Eisbad und säuern Sie sie vorsichtig durch tropfenweise Zugabe von 2 M HCl an, bis ein pH-Wert von ca. 2-3 erreicht ist. Ein weißer Niederschlag sollte sich bilden.
-
Rühren Sie die Suspension für 30 Minuten im Eisbad.
-
Filtrieren Sie den Niederschlag über einen Büchnertrichter ab, waschen Sie ihn gründlich mit kaltem, destilliertem Wasser und trocknen Sie ihn im Vakuum.
-
Das Produkt, Benzo[d]thiazol-5-carbonsäure (2), wird als weißer Feststoff erhalten und kann ohne weitere Reinigung im nächsten Schritt verwendet werden.
-
Protokoll 2: Allgemeine Vorgehensweise zur Synthese von Amid-Derivaten (3a-e)
-
Reagenzien und Materialien:
-
Benzo[d]thiazol-5-carbonsäure (2)
-
Verschiedene Amine (z.B. Benzylamin, Morpholin, etc.)
-
HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat)
-
DIPEA (N,N-Diisopropylethylamin)
-
Dimethylformamid (DMF, wasserfrei)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Reaktionsgefäße, Magnetrührer
-
-
Verfahren:
-
Lösen Sie Benzo[d]thiazol-5-carbonsäure (2, 1,0 Äq.) in wasserfreiem DMF in einem trockenen Reaktionsgefäß unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).
-
Fügen Sie HATU (1,1-1,2 Äq.) und DIPEA (2,0-3,0 Äq.) hinzu und rühren Sie die Mischung für 15-20 Minuten bei Raumtemperatur, um die Carbonsäure zu aktivieren.
-
Fügen Sie das entsprechende Amin (1,1 Äq.) tropfenweise hinzu.
-
Lassen Sie die Reaktion bei Raumtemperatur für 4-12 Stunden rühren. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen sie nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel oder durch präparative HPLC, um die reinen Amid-Derivate zu erhalten.
-
Quantitative Daten und Struktur-Wirkungs-Beziehungen
Die synthetisierten Derivate wurden auf ihre inhibitorische Aktivität gegenüber einem relevanten Zielprotein, der Phosphoinositid-3-Kinase (PI3Kα), untersucht. Die Ergebnisse sind als IC₅₀-Werte (die Konzentration, die eine 50%ige Hemmung bewirkt) zusammengefasst.
Tabelle 1: Inhibitorische Aktivität von Benzothiazol-5-carboxamid-Derivaten gegen PI3Kα
| Verbindung | R-Gruppe (Amin-Rest) | IC₅₀ (nM) für PI3Kα |
| 3a | Benzyl | 150 |
| 3b | 4-Methoxybenzyl | 85 |
| 3c | Morpholin-4-yl | 210 |
| 3d | Cyclohexyl | 350 |
| 3e | Phenyl | 180 |
Analyse der Struktur-Wirkungs-Beziehungen (SAR):
-
Die Einführung einer elektronenschiebenden Methoxygruppe am Benzylrest (Verbindung 3b ) führte zu einer signifikant verbesserten Aktivität im Vergleich zum unsubstituierten Benzylrest (3a ).
-
Aliphatische Amine wie Morpholin (3c ) und Cyclohexylamin (3d ) zeigten eine geringere Potenz, was auf die Bedeutung aromatischer Interaktionen in der Bindungstasche hindeutet.
-
Die Daten legen nahe, dass die Modifikation des Amid-Substituenten einen erheblichen Einfluss auf die inhibitorische Aktivität hat und weitere Optimierungen in diesem Bereich vielversprechend sind.
Visualisierung des Signalwegs
Benzothiazol-Derivate sind häufig als Inhibitoren von Kinasen bekannt, die in wichtigen zellulären Signalwegen wie dem PI3K/Akt/mTOR-Weg eine Rolle spielen. Dieser Weg ist bei vielen Krebsarten fehlreguliert und stellt ein wichtiges Ziel für die Krebstherapie dar.
Abbildung 2: Vereinfachter PI3K/Akt/mTOR-Signalweg und der Angriffspunkt von Benzothiazol-Inhibitoren.
Application Notes and Protocols: Ethyl Benzo[d]thiazole-5-carboxylate in the Preparation of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the ethyl benzo[d]thiazole-5-carboxylate scaffold in the design and synthesis of novel kinase inhibitors. The protocols included are based on established methodologies for the synthesis and evaluation of related benzothiazole derivatives that have shown significant potential in targeting various kinases implicated in cancer and other diseases.
The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including the ATP-binding site of kinases.[1][2][3] The strategic placement of a carboxylate group, as in this compound, offers a versatile handle for chemical modification, enabling the synthesis of diverse libraries of compounds for screening against different kinase targets.
Rationale for Use: A Versatile Scaffold for Kinase Inhibition
The this compound moiety serves as a key building block for developing kinase inhibitors due to several advantageous features:
-
Structural Rigidity and Planarity: The fused ring system provides a rigid core that can be effectively oriented within the often-planar ATP-binding cleft of kinases.
-
Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms of the thiazole ring, along with the carbonyl group of the ester, can act as hydrogen bond acceptors, crucial for anchoring the inhibitor to the kinase hinge region.
-
Facile Functionalization: The ester group at the 5-position provides a reactive site for amide bond formation, allowing for the introduction of various substituents to explore the solvent-exposed regions of the kinase and enhance potency and selectivity.
-
Proven Pharmacological Relevance: Numerous benzothiazole derivatives have demonstrated potent inhibitory activity against a range of kinases, including Casein Kinase 2 (CK2), Glycogen Synthase Kinase 3β (GSK3β), p38α Mitogen-Activated Protein Kinase (MAPK), and Epidermal Growth Factor Receptor (EGFR).[4][5][6]
Targeted Kinase Families and Representative Inhibitor Activities
Derivatives of the benzo[d]thiazole scaffold have shown inhibitory activity against a variety of protein kinases. The following table summarizes the activity of representative compounds from the literature, demonstrating the potential of this chemical class.
| Compound Class | Target Kinase(s) | Representative IC50 Values (µM) | Reference |
| Tetrahydrobenzo[d]thiazole Derivatives | CK2, GSK3β | Compound 1g : 1.9 (CK2), 0.67 (GSK3β) | [4] |
| N-phenyl-benzo[d]thiazole-dicarboxamides | EGFR, JNK | >58% inhibition for select compounds | [7] |
| 2-Substituted Benzothiazole Derivatives | ABL1, ABL2, CDK4, CDK6 | Good docking scores and potential inhibitory effects observed in silico. | [8] |
| Thiazole/Thiadiazole Carboxamide Derivatives | c-Met | Compound 51am : 0.83 (A549 cells), 0.68 (HT-29 cells), 3.94 (MDA-MB-231 cells) | [9] |
| N-(Benzo[d]thiazol-2-yl)benzamide Derivatives | p38α MAPK | Compound 13m : 0.031 | [5] |
| Benzo[9][10]imidazo[2,1-b]thiazole Derivatives | EGFR | Compounds D04 and D08 showed excellent antitumor activity against HeLa cells. | [6] |
| Benzothiazole Amide Derivatives | ITK | Sub-nanomolar inhibitory potency with good cellular activity. | [11] |
Experimental Protocols
The following protocols are generalized from published procedures for the synthesis and evaluation of benzothiazole-based kinase inhibitors. Researchers should adapt these methods based on the specific chemistry of their target molecules.
General Synthetic Protocol for Amide Derivatives from this compound
This protocol outlines the hydrolysis of the ethyl ester followed by amide coupling.
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield benzo[d]thiazole-5-carboxylic acid.
Step 2: Amide Coupling with a Primary or Secondary Amine
-
To a stirred solution of benzo[d]thiazole-5-carboxylic acid in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base such as N,N-diisopropylethylamine (DIPEA) at 0 °C.[7]
-
Add the desired primary or secondary amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
In Vitro Kinase Inhibition Assay Protocol (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Reagents and Materials:
-
Target kinase (recombinant)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
-
Microplate reader (luminescence or fluorescence)
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate to allow the signal to develop.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in kinase inhibitor development.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. vpcollege.org [vpcollege.org]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Ethyl benzo[d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Ethyl benzo[d]thiazole-5-carboxylate, a heterocyclic ester of significant interest in medicinal chemistry and materials science.[1] The following protocols are designed to ensure accurate and reproducible analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for sample handling, preparation, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| CAS Number | 103261-70-7 | [1] |
| Appearance | Solid (predicted) | |
| Purity | >99% (commercially available) | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
2.1.1. ¹H NMR Spectroscopy Protocol
-
Objective: To obtain the proton NMR spectrum for structural confirmation.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Interpretation: The spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system and the ethyl group of the ester.
Expected ¹H NMR Data (Reference)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.5 - 8.5 | m |
| O-CH₂ (Ethyl) | ~4.4 | q |
| CH₃ (Ethyl) | ~1.4 | t |
2.1.2. ¹³C NMR Spectroscopy Protocol
-
Objective: To determine the number and types of carbon atoms in the molecule.
-
Instrumentation: 100 MHz NMR Spectrometer.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45° pulse width, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Interpretation: The spectrum will show distinct signals for each unique carbon atom, including those in the benzothiazole core, the carboxyl group, and the ethyl ester.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
2.2.1. IR Spectroscopy Protocol
-
Objective: To identify key functional groups such as C=O, C-O, C=N, and aromatic C-H bonds.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands corresponding to the functional groups.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | 1710 - 1730 |
| C-O (Ester) | 1100 - 1300 |
| C=N (Thiazole) | 1600 - 1650 |
| Aromatic C-H | 3000 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
2.3.1. Mass Spectrometry Protocol
-
Objective: To confirm the molecular weight and obtain information about the molecular structure from its fragmentation pattern.
-
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Interpretation: The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The fragmentation pattern can provide further structural insights.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 207.04 |
| [M+H]⁺ | 208.05 |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the compound.
3.1.1. HPLC Protocol
-
Objective: To determine the purity of the compound and for quantitative analysis.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (containing 0.1% trifluoroacetic acid) and methanol (or acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by the peak area percentage of the main component.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile derivatives or for impurity profiling.
3.2.1. GC-MS Protocol
-
Objective: To analyze for volatile impurities and to confirm the identity of the main component.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
-
Injection: Split or splitless injection.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and phase transitions of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions.
4.1.1. DSC Protocol
-
Objective: To determine the melting point and identify any phase transitions.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge.
-
Temperature Range: From room temperature to a temperature above the expected melting point.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the compound.
4.2.1. TGA Protocol
-
Objective: To determine the decomposition temperature and thermal stability.
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air purge.
-
Temperature Range: From room temperature to a temperature where complete decomposition occurs.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the comprehensive characterization of this compound.
Relationship between Analytical Methods
Caption: Interrelation of analytical techniques for full characterization.
References
Application Notes and Protocols: Ethyl Benzo[d]thiazole-5-carboxylate in Fungicide Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl benzo[d]thiazole-5-carboxylate is a heterocyclic organic compound belonging to the benzothiazole class. While specific research on this exact molecule as a fungicide is limited in publicly available literature, the broader family of benzothiazole derivatives has demonstrated significant and varied antifungal properties. These compounds are of considerable interest in the development of new agrochemical and pharmaceutical fungicides. This document provides an overview of the potential applications and research protocols for "this compound" based on the established activities of structurally related benzothiazole compounds. The methodologies and data presented herein are extrapolated from studies on analogous compounds and are intended to serve as a foundational guide for initiating research and development.
The core structure of benzothiazole is recognized for its ability to interact with various biological targets in fungal pathogens. Derivatives have been shown to exhibit a range of activities, from disrupting cell membrane integrity to inhibiting crucial enzymatic pathways. These notes will detail the potential mechanisms of action, provide protocols for antifungal screening, and present comparative data from related compounds to guide the formulation and testing of this compound as a novel fungicidal agent.
Potential Mechanisms of Antifungal Action
The fungicidal activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in fungi. Based on studies of related compounds, the potential mechanisms of action for this compound could include:
-
Inhibition of Ergosterol Biosynthesis: A primary target for many antifungal agents is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. Benzothiazole derivatives have been shown to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.
-
Induction of Apoptosis: Some benzothiazole compounds have been observed to induce programmed cell death, or apoptosis, in fungal cells. This mechanism involves the activation of specific signaling cascades that lead to characteristic cellular changes, such as DNA fragmentation and the exposure of phosphatidylserine on the cell surface.
-
Disruption of Cell Membrane and Cytoskeleton: Benzothiazole derivatives can directly affect the fungal cell membrane, leading to increased permeability and leakage of cellular contents. Furthermore, they have been shown to interfere with the actin cytoskeleton, which is vital for maintaining cell shape, hyphal growth, and other essential cellular processes.
-
Inhibition of N-Myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins (N-myristoylation). This process is essential for the function and localization of many proteins involved in signal transduction, protein trafficking, and structural integrity. Inhibition of NMT by benzothiazole derivatives can disrupt these vital cellular functions, leading to fungicidal effects.
Representative Experimental Protocols
The following protocols are generalized methodologies for the in vitro screening of this compound for antifungal activity. These should be adapted and optimized based on the specific fungal species and experimental conditions.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)
-
Sterile 96-well microtiter plates
-
Fungal inoculum, adjusted to the appropriate concentration
-
Positive control antifungal agent (e.g., fluconazole, amphotericin B)
-
Negative control (medium with DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium across the wells of a 96-well plate to achieve a range of desired test concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture. For yeasts, adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL. For filamentous fungi, use a spore suspension adjusted to a similar concentration.
-
Inoculation: Add the fungal inoculum to each well containing the test compound, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts, 28°C for molds) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Protocol 2: Agar Dilution Assay for Fungicidal Activity
This method is often used for filamentous fungi to assess the inhibitory effect of a compound on mycelial growth.
Materials:
-
This compound
-
DMSO
-
Agar-based medium (e.g., Potato Dextrose Agar)
-
Sterile Petri dishes
-
Fungal culture plugs
-
Positive control antifungal agent
-
Negative control (agar with DMSO)
Procedure:
-
Compound-Infused Agar Preparation: Prepare the agar medium and cool it to approximately 45-50°C. Add the required volume of the stock solution of this compound in DMSO to achieve the desired final concentrations. Also, prepare control plates with DMSO alone.
-
Plate Pouring: Pour the agar mixed with the test compound into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small plug (e.g., 5 mm diameter) of a fresh fungal culture in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the negative control plate reaches the edge of the plate.
-
Growth Inhibition Assessment: Measure the diameter of the fungal colony on the treated plates and compare it to the control plate. Calculate the percentage of growth inhibition.
Quantitative Data from Related Benzothiazole Derivatives
The following table summarizes the fungicidal activity of various benzothiazole derivatives against different fungal pathogens, as reported in the literature. This data provides a comparative context for the potential efficacy of this compound.
| Compound Class | Fungal Species | Activity Metric | Value |
| Benzothiazole-amide derivatives | Candida albicans | MIC | 0.125 - 2 µg/mL |
| Benzothiazole-amide derivatives | Cryptococcus neoformans | MIC | 0.125 - 2 µg/mL |
| Benzothiazole-triazole hybrids | Rhizoctonia solani | Growth Inhibition | > Hexaconazole (standard) |
| Benzothiazole (BZO) | Phytophthora capsici | Apoptosis Induction | Significant at 150 mg/L |
Visualizations
Experimental Workflow for Antifungal Screening
Caption: Workflow for in vitro antifungal screening.
Potential Fungal Signaling Pathway Inhibition
Caption: Potential mechanisms of antifungal action.
Troubleshooting & Optimization
Troubleshooting low yield in "Ethyl benzo[d]thiazole-5-carboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl benzo[d]thiazole-5-carboxylate. The guidance is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a very low yield of this compound. What are the most common causes?
Low yield in this synthesis is typically traced back to one of three main areas: instability of the starting materials, suboptimal reaction conditions for the cyclization step, or inefficient purification. The primary precursor, an ester of 3-amino-4-mercaptobenzoic acid, is highly susceptible to oxidation.
Troubleshooting Steps:
-
Starting Material Quality: Ensure the purity of your ethyl 3-amino-4-mercaptobenzoate precursor. It is prone to oxidation, which can lead to the formation of disulfide-linked dimers and other impurities that will not cyclize correctly. It is often best to use this precursor immediately after preparation or purification.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group in the starting material.[1]
-
Reaction Temperature: Excessively high temperatures can promote side reactions and decomposition. Optimize the temperature; sometimes a lower temperature for a longer duration can improve the yield of the desired product.[1]
-
Choice of Oxidant: If your synthesis protocol requires an oxidant for the cyclization, consider using a mild one. In some cases, air can serve as a sufficient and gentle oxidant.[1]
Q2: My reaction mixture is turning into a dark, insoluble tar. What is causing this and how can I prevent it?
The formation of dark, insoluble materials is a common issue when working with 2-aminothiophenol derivatives. This often indicates polymerization or dimerization of the starting material due to oxidation.[1]
Troubleshooting Steps:
-
Fresh Starting Material: Use freshly purified ethyl 3-amino-4-mercaptobenzoate to minimize the presence of oxidized impurities that can initiate polymerization.[1]
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to the oxidation of the starting material.
-
Slow Reagent Addition: Adding the cyclization partner (e.g., an ethyl glyoxylate equivalent) slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, reducing the likelihood of intermolecular side reactions.[1]
Q3: My analysis shows the presence of a significant amount of a disulfide-dimer of my starting material. How can I avoid this?
The formation of a disulfide dimer is a primary indicator of oxidative side reactions. This is a common challenge with aminothiophenols.
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: The most effective way to prevent disulfide formation is to maintain a strictly oxygen-free environment throughout the setup and reaction time.
-
Reducing Agents: While not always ideal as it adds complexity, the addition of a mild reducing agent during the reaction could be explored, though this would need careful optimization to not interfere with the desired cyclization.
-
pH Control: The susceptibility to oxidation can be pH-dependent. Depending on the specific reaction, adjusting the pH might help to stabilize the thiol.
Q4: I am having difficulty purifying the final product. What are some recommended purification techniques?
Purification of benzothiazole derivatives can be challenging due to the presence of closely-related impurities.
Recommended Purification Methods:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying ethyl benzothiazole carboxylates. A gradient elution system, for example with ethyl acetate and hexane, can be used to separate the product from starting materials and byproducts.[2][3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective final purification step to obtain a product of high purity.[4]
-
Acid-Base Extraction: The basic nitrogen in the thiazole ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the purified product.
Experimental Protocols
A plausible synthetic route to this compound involves the preparation of an ethyl 3-amino-4-mercaptobenzoate intermediate followed by cyclization.
Protocol 1: Synthesis of Ethyl 3-amino-4-(methylthio)benzoate (A Precursor to the Mercaptan)
This protocol is adapted from a similar synthesis of ethyl 4-amino-3-(methylthiomethyl)benzoate and serves as an illustrative example of introducing a sulfur-containing group.
-
Preparation of the reaction setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and a dropping funnel, dissolve ethyl 3-aminobenzoate in a suitable solvent like acetonitrile and dichloromethane.
-
Cooling: Cool the reaction mixture to between -40°C and -50°C using a dry ice/methanol bath.
-
Chlorination: Slowly add a solution of tert-butyl hypochlorite in dichloromethane to the cooled reaction mixture.
-
Sulfenylation: After a brief stirring period, add dimethyl disulfide.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at a low temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, quench the reaction and perform an extractive workup. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent such as ethanol.
Protocol 2: General Procedure for Benzothiazole Formation via Condensation
This is a generalized protocol for the cyclization step, which would be adapted for the synthesis of this compound from ethyl 3-amino-4-mercaptobenzoate and an ethyl glyoxylate equivalent.
-
Reaction Setup: In a round-bottomed flask, dissolve ethyl 3-amino-4-mercaptobenzoate in a suitable solvent (e.g., ethanol, DMF, or acetic acid).[5][6]
-
Inert Atmosphere: Flush the flask with an inert gas like nitrogen or argon.
-
Reagent Addition: Add the C1 synthon (e.g., ethyl glyoxylate) to the reaction mixture.
-
Catalyst/Oxidant: Depending on the chosen C1 source, a catalyst or a mild oxidant may be required. For example, some syntheses use a mild acid or base catalyst, while others rely on air or a chemical oxidant to facilitate the final ring aromatization.[1][7]
-
Heating: Heat the reaction mixture to a suitable temperature (this will require optimization, but temperatures from room temperature to reflux are common) and monitor the reaction by TLC.[6]
-
Workup: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, an extractive workup followed by solvent removal will yield the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel followed by recrystallization if applicable.[2][4]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Benzothiazole Synthesis.
Data adapted from a representative synthesis to illustrate the effect of reaction parameters.
| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Rose Bengal (1 mol%) | H₂O₂ | 1,4-dioxane/H₂O | Room Temp | 20 | 85 |
| 2 | None | H₂O₂ | 1,4-dioxane/H₂O | Room Temp | 20 | 88 |
| 3 | None | None (Air) | 1,4-dioxane/H₂O | Room Temp | 20 | 75 |
| 4 | None | H₂O₂ | DMF | Room Temp | 20 | 70 |
| 5 | None | H₂O₂ | Acetonitrile | Room Temp | 20 | 65 |
This table demonstrates that for this model reaction, a catalyst was not necessary, and hydrogen peroxide was an effective oxidant. The choice of solvent also significantly impacted the yield.[8]
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Plausible synthetic pathway for the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for "Ethyl benzo[d]thiazole-5-carboxylate" preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl benzo[d]thiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a two-step process. The first step is the synthesis of the key intermediate, ethyl 4-amino-3-mercaptobenzoate. The second step is the cyclization of this intermediate to form the benzothiazole ring.
Q2: What are the typical starting materials for the synthesis of ethyl 4-amino-3-mercaptobenzoate?
A2: A common starting material is ethyl 4-aminobenzoate. This can be thiocyanated at the 3-position, followed by reduction to the thiol. Alternatively, ortho-metalation strategies can be employed.
Q3: Which reagents are used for the cyclization step to form the benzothiazole ring?
A3: To form the benzothiazole ring with an unsubstituted C2 position, reagents such as formic acid or its derivatives are typically used. The reaction is often acid-catalyzed.
Q4: What are the most common side reactions observed during the synthesis?
A4: Common side reactions include the oxidation of the thiophenol intermediate to form disulfides, polymerization of the starting material, and incomplete cyclization leading to the formation of benzothiazoline intermediates.[1] Dimerization of intermediates can also occur, leading to undesired byproducts.[1]
Q5: How can I improve the yield of my reaction?
A5: To improve the yield, it is crucial to optimize reaction conditions such as temperature, reaction time, and solvent.[1] The use of catalysts can also enhance reaction rates and selectivity.[1] Efficient purification to remove byproducts is essential for obtaining a high isolated yield.
Q6: Are there any "green" synthesis methods available?
A6: Yes, green chemistry approaches are being developed for benzothiazole synthesis. These methods include microwave-assisted synthesis, which can reduce reaction times and improve yields, and the use of environmentally benign solvents.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Ineffective catalyst. | 1. Verify the purity and activity of starting materials and reagents. 2. Optimize the reaction temperature. For the cyclization step, heating is typically required. 3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 4. If using a catalyst, ensure it is active and consider screening other catalysts. |
| Formation of a dark, tar-like substance | 1. Oxidation and polymerization of the 2-aminothiophenol intermediate.[1] 2. High reaction temperature. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use degassed solvents. 3. Lower the reaction temperature and monitor for product formation. |
| Presence of a major byproduct with a similar Rf value to the product | 1. Incomplete cyclization, resulting in a benzothiazoline intermediate.[1] 2. Dimerization of the starting material or intermediates.[1] | 1. Ensure sufficient heating and reaction time for complete aromatization. 2. Consider the addition of a mild oxidizing agent in the final step to promote aromatization. 3. Optimize reactant concentrations to minimize intermolecular reactions. 4. Utilize a different solvent system for chromatographic purification to improve separation. |
| Product decomposes during purification | 1. Sensitivity to heat or light. 2. Acidity or basicity of the silica gel during column chromatography. | 1. Avoid excessive heating during solvent evaporation. 2. Protect the compound from light if it is found to be light-sensitive. 3. Use neutral silica gel or treat the silica gel with a suitable base (e.g., triethylamine in the eluent) to prevent decomposition on the column. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate (Hypothetical)
This protocol is based on general methods for the synthesis of substituted aminothiophenols.
-
Thiocyanation of Ethyl 4-aminobenzoate:
-
Dissolve ethyl 4-aminobenzoate in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of sodium thiocyanate in acetic acid dropwise, followed by the dropwise addition of a bromine solution in acetic acid, maintaining the low temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water and collect the precipitated product by filtration. This will yield ethyl 4-amino-3-thiocyanatobenzoate.
-
-
Reduction to Thiol:
-
Suspend the ethyl 4-amino-3-thiocyanatobenzoate in an aqueous solution of a reducing agent like sodium sulfide or sodium borohydride.
-
Heat the mixture under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the ethyl 4-amino-3-mercaptobenzoate by filtration, wash with water, and dry under vacuum.
-
Protocol 2: Synthesis of this compound (Cyclization)
This protocol is based on the general procedure for forming a benzothiazole ring from a 2-aminothiophenol.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add ethyl 4-amino-3-mercaptobenzoate.
-
Add an excess of formic acid, which acts as both a reagent and a solvent.
-
Optionally, a catalytic amount of a strong acid like HCl can be added.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution) carefully until effervescence ceases.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Hypothetical Optimization of Cyclization Reaction Conditions
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formic Acid | None | 100 | 6 | 65 |
| 2 | Formic Acid | HCl (cat.) | 100 | 4 | 75 |
| 3 | Acetic Acid | p-TSA | 120 | 8 | 55 |
| 4 | Toluene | p-TSA | 110 | 12 | 60 |
| 5 | DMF | None | 150 | 4 | 70 |
Note: This data is illustrative and intended to guide optimization efforts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Purification of Ethyl benzo[d]thiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl benzo[d]thiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities typically arise from the synthesis process. Based on the prevalent synthetic routes, which often involve the condensation of a substituted 2-aminothiophenol, likely impurities include:
-
Unreacted Starting Materials: Such as 4-amino-3-mercaptobenzoic acid ethyl ester or related aminothiophenol precursors.
-
Oxidation Byproducts: Disulfide-bridged dimers of the aminothiophenol starting material can form in the presence of air.
-
Side Products: Incomplete cyclization or side reactions with reagents used in the synthesis can lead to various structural analogs.
-
Residual Solvents and Reagents: Solvents and other reagents used during the synthesis and workup may also be present.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase for TLC analysis of this compound and its common impurities is a mixture of ethyl acetate and hexanes. By spotting the crude mixture, the collected fractions, and a pure standard (if available), you can track the separation of the desired product from impurities. The product is expected to be a UV-active spot.
Q3: My purified product still shows the presence of a persistent impurity. What could it be and how can I remove it?
A3: A persistent impurity could be a structural isomer or a byproduct with polarity very similar to your target compound. If standard recrystallization and column chromatography are ineffective, consider the following:
-
Alternative Chromatography: If using silica gel, consider switching to a different stationary phase like alumina or using reverse-phase chromatography.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that has significantly different properties, allowing for easier separation.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of closely related compounds.
Troubleshooting Guides
Recrystallization Issues
Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the compound separates as a liquid phase instead of solid crystals. This often happens if the solution is too concentrated or cools too quickly.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool very slowly. Insulating the flask can help.
-
If the problem persists, try a different solvent or a co-solvent system.
-
Q2: No crystals form even after the solution has cooled and been placed in an ice bath. What is the issue?
A2: This can happen if the solution is not sufficiently saturated or if nucleation is slow.
-
Troubleshooting Steps:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.
-
Add a seed crystal of the pure compound, if available.
-
Reduce the volume of the solvent by gentle heating and then allow it to cool again.
-
If these steps fail, the chosen solvent may be too good a solvent for your compound even at low temperatures. A different solvent system should be considered.
-
Column Chromatography Issues
Q1: My compound is not separating well from an impurity on the silica gel column.
A1: Poor separation can result from an inappropriate solvent system or improper column packing.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use TLC to test various solvent mixtures to find an eluent that provides good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.
-
Ensure Proper Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles.
-
Q2: The compound is eluting too quickly or not at all from the column.
A2: This is a common issue related to the polarity of the eluent.
-
Troubleshooting Steps:
-
Eluting too quickly (high Rf): The eluent is too polar. Decrease the proportion of the more polar solvent in your mixture (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Not eluting (low or zero Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent.
-
Data Presentation
The following table summarizes hypothetical data for the purification of this compound to illustrate the effectiveness of different purification methods. Actual results will vary depending on the initial purity of the crude material.
| Purification Method | Purity by HPLC (%) | Recovery Yield (%) | Key Impurities Removed |
| Crude Material | 85% | 100% | Unreacted starting materials, disulfide byproducts |
| Recrystallization | 97% | 75% | Less soluble impurities, some starting materials |
| Column Chromatography | >99% | 85% | Closely related structural analogs, disulfide byproducts |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures thereof) to find a suitable solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethyl acetate and hexanes is often a good starting point.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system that provides a good separation of the target compound from impurities. A typical starting point for benzothiazole derivatives is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). Aim for an Rf value of ~0.3 for the target compound in the initial eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat and undisturbed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (e.g., with a pump or inert gas) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Improving the Stability of Ethyl benzo[d]thiazole-5-carboxylate in Solution
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of Ethyl benzo[d]thiazole-5-carboxylate in solution. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic organic compound. The benzothiazole core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The stability of this compound in solution is critical for obtaining reliable and reproducible results in biological assays, analytical measurements, and formulation development. Degradation can lead to a loss of activity and the formation of impurities that may interfere with experimental outcomes.
Q2: What is the primary cause of instability for this compound in solution?
The most common degradation pathway for esters like this compound in solution is hydrolysis.[2][3] This chemical reaction involves the cleavage of the ethyl ester group by water, which results in the formation of benzo[d]thiazole-5-carboxylic acid and ethanol. This process can be catalyzed by the presence of acids or bases.[3]
Q3: How does the pH of the solution affect the stability of the compound?
The pH of the solution is a critical factor governing the rate of hydrolysis.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can occur. For some related benzothiazole compounds, stability is favored under mildly acidic conditions compared to neutral or basic conditions.[4] However, very low pH (e.g., below 4) can lead to rapid degradation for some ester-containing heterocyclic compounds.[5][6]
-
Neutral Conditions (pH ≈ 7): While seemingly benign, neutral water can still cause slow hydrolysis, a process that can be accelerated by temperature.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis, also known as saponification, is typically much faster and is an irreversible reaction that proceeds to completion.[3] Therefore, alkaline conditions should generally be avoided to maintain the integrity of the ester.
Q4: Which solvents should I use to prepare a stable solution?
To minimize hydrolysis, the use of dry, aprotic organic solvents is recommended for stock solutions. Examples include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
When aqueous solutions are required for experiments, it is best to prepare them fresh by diluting a concentrated stock solution in the aprotic solvent into the aqueous buffer immediately before use. Minimize the time the compound spends in the aqueous environment.
Q5: What are the recommended storage conditions for solutions of this compound?
Proper storage is crucial for maximizing the shelf-life of your solutions.[7] General guidelines include:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C, to significantly slow down the rate of degradation.[4]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent potential photodecomposition.[4]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the benzothiazole ring.[4]
-
Containers: Use high-quality, tightly sealed containers made of inert materials like borosilicate glass or PTFE to prevent solvent evaporation and contamination.[7]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common stability issues.
Problem: My compound is showing significant degradation in my experimental solution.
Follow this workflow to identify the cause and find a solution.
Caption: Troubleshooting workflow for compound instability.
Data Presentation
Table 1: Conceptual Effect of pH and Temperature on the Rate of Hydrolysis
| pH Range | Temperature | Expected Relative Rate of Hydrolysis | Primary Mechanism |
| Acidic (4.0 - 6.5) | Low (2-8 °C) | Low | Acid-Catalyzed (Slow) |
| Acidic (4.0 - 6.5) | High (≥ 25 °C) | Moderate | Acid-Catalyzed (Accelerated) |
| Neutral (6.5 - 7.5) | Low (2-8 °C) | Low | Neutral Hydrolysis |
| Neutral (6.5 - 7.5) | High (≥ 25 °C) | Moderate to High | Neutral Hydrolysis (Accelerated) |
| Basic (> 7.5) | Low (2-8 °C) | High | Base-Catalyzed (Saponification) |
| Basic (> 7.5) | High (≥ 25 °C) | Very High | Base-Catalyzed (Rapid Saponification) |
Table 2: Recommended Storage Conditions for Solutions
| Solvent | Concentration | Storage Temp. | Max. Recommended Duration | Key Considerations |
| Dry DMSO / ACN | High (Stock) | -20 °C to -80 °C | Months | Use anhydrous solvents. Protect from moisture. |
| Dry DMSO / ACN | High (Stock) | 2 - 8 °C | Weeks | For more frequent use. Ensure tight seal. |
| Aqueous Buffer | Low (Working) | 2 - 8 °C | < 24 hours | Prepare fresh from stock before each experiment. |
| Aqueous Buffer | Low (Working) | Room Temp | < 8 hours | Use as quickly as possible. |
Experimental Protocols
Protocol 1: General Method for Assessing the Stability of this compound
This protocol provides a framework for testing the stability of your compound in a specific buffer or solvent system using High-Performance Liquid Chromatography (HPLC).[8][9]
Objective: To determine the rate of degradation of this compound under specific experimental conditions (e.g., buffer, pH, temperature).
Materials:
-
This compound
-
Anhydrous DMSO or Acetonitrile (for stock solution)
-
Experimental buffer of choice
-
HPLC system with a UV detector (or other suitable detector)[10]
-
C18 reverse-phase HPLC column[8]
-
Appropriate mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid or TFA)[8]
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO or ACN.
-
Prepare Test Solution: Dilute the stock solution into your chosen experimental buffer to the final working concentration (e.g., 10 µM).
-
Initial Time Point (T=0): Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial and inject it into the HPLC system. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37 °C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the test solution, transfer to HPLC vials, and inject.
-
Data Analysis:
-
For each time point, determine the peak area of the parent compound (this compound).
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of the remaining parent compound versus time to determine the stability profile.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: General hydrolysis pathways for an ethyl ester.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
Preventing oxidation of 2-aminothiophenol in "Ethyl benzo[d]thiazole-5-carboxylate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl benzo[d]thiazole-5-carboxylate. A primary focus is placed on preventing the oxidation of the key starting material, 2-aminothiophenol, a common challenge that can significantly impact reaction yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on problems arising from the oxidation of 2-aminothiophenol.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide byproduct (2,2'-disulfanediyldianiline). This reduces the concentration of the starting material available for the desired reaction.[1] | Implement Inert Atmosphere Techniques: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen. This can be achieved using a glovebox or a Schlenk line.[1] Deoxygenate Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before use to remove dissolved oxygen. |
| Poor Quality of Reagents: The presence of impurities in 2-aminothiophenol or the other reactants can inhibit the reaction or lead to side products. | Purify Starting Materials: Use freshly distilled or purified 2-aminothiophenol. Ensure all other reagents are of high purity. | |
| Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst may not be optimal for the specific substrates being used. | Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and catalyst to identify the optimal conditions for your specific synthesis. Monitor the reaction progress by Thin Layer Chromatography (TLC). | |
| Formation of a Significant Amount of a Yellow Precipitate | Disulfide Byproduct Formation: The yellow precipitate is likely the disulfide byproduct of 2-aminothiophenol oxidation. | Inert Atmosphere and Fresh Reagents: Strictly adhere to inert atmosphere techniques and use purified 2-aminothiophenol. Consider a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize disulfide formation.[1] |
| Difficulty in Product Purification | Co-elution of Product and Byproduct: The desired product and the disulfide byproduct may have similar polarities, making separation by column chromatography challenging. | Optimize Chromatography Conditions: Use a long column and a shallow solvent gradient to improve separation. Consider using a different stationary phase or solvent system. Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture to selectively crystallize the desired product. |
| Reaction Fails to Go to Completion | Inefficient Cyclization or Oxidation: The final steps of the benzothiazole synthesis involve cyclization and subsequent oxidation. If the oxidant is not effective, the reaction may stall. | Choice of Oxidant: While atmospheric oxygen can sometimes be sufficient, a dedicated oxidizing agent may be required. However, for preventing the oxidation of the starting material, the focus should be on controlled oxidation of the intermediate. Some methods utilize mild oxidants in the work-up phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-aminothiophenol degradation?
A1: The primary cause of 2-aminothiophenol degradation is oxidation. The thiol group (-SH) is readily oxidized by atmospheric oxygen, leading to the formation of a disulfide-linked dimer (2,2'-disulfanediyldianiline). This process is often accelerated by exposure to light and heat.
Q2: How can I visually assess the quality of my 2-aminothiophenol?
A2: Pure 2-aminothiophenol is a colorless to pale yellow oil or solid. If your starting material is dark yellow, brown, or contains solid precipitates, it has likely undergone significant oxidation and should be purified before use.
Q3: What are the key steps in the synthesis of this compound where oxidation is a major concern?
A3: Oxidation is a concern from the moment 2-aminothiophenol is handled in the presence of air. The most critical stages are during the initial reaction setup and throughout the course of the reaction until the thiazole ring is formed.
Q4: Are there any specific catalysts that can help minimize side reactions?
A4: The choice of catalyst is crucial and can influence the reaction rate and selectivity. For the synthesis of substituted benzothiazoles, a variety of catalysts have been employed, including acid catalysts and metal-based catalysts.[2][3] The optimal catalyst will depend on the specific substrates and reaction conditions. For this particular synthesis, a catalyst may not be explicitly required if the reaction is driven by heat.
Q5: What is the general mechanism for the formation of benzothiazoles from 2-aminothiophenol?
A5: The reaction typically proceeds through a condensation reaction between the amino group of 2-aminothiophenol and a carbonyl compound (in this case, a derivative of ethyl 4-formylbenzoate would be a plausible reactant for a related isomer). This is followed by an intramolecular cyclization of the thiol group onto the intermediate imine, and a subsequent oxidation step to form the aromatic benzothiazole ring.
Experimental Protocol: A Plausible Synthesis of this compound
Note: The following is a generalized and hypothetical protocol that should be optimized for specific laboratory conditions.
Reaction Scheme:
A plausible, though not explicitly found, two-step synthesis could involve the esterification of 4-amino-3-mercaptobenzoic acid followed by cyclization. A more direct, one-pot approach, adapted from general procedures, is presented below.
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Ethanol (anhydrous and deoxygenated)
-
Sulfuric acid (catalytic amount)
-
An oxidizing agent (e.g., air, mild chemical oxidant)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Esterification and Reaction Setup (under inert atmosphere):
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-mercaptobenzoic acid.
-
Add a sufficient amount of anhydrous, deoxygenated ethanol to dissolve the starting material.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Flush the entire system with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux.
-
Maintain the reflux with continuous stirring under a positive pressure of the inert gas.
-
Monitor the progress of both the esterification and the subsequent cyclization by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound, highlighting the critical points for preventing the oxidation of the 2-aminothiophenol moiety.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Recrystallization of Ethyl benzo[d]thiazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Ethyl benzo[d]thiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
The choice of solvent is the most critical factor. An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. The solvent should also not react with the compound and should have a relatively low boiling point for easy removal after filtration.[1] Given that this compound is an aromatic ester, solvents like ethanol, ethyl acetate, or acetone, potentially in combination with a non-polar solvent like hexanes or heptane, are good starting points for screening.
Q2: My this compound is not crystallizing, even after the solution has cooled. What should I do?
This is a common issue, often due to the solution not being sufficiently supersaturated or the presence of impurities that inhibit crystal formation. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create microscopic scratches that provide nucleation sites for crystal growth.[2][3]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[4]
-
Reduce Solvent Volume: It's possible that too much solvent was used.[4][5] Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the compound and then allow it to cool again.[2]
-
Lower the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath to further decrease the solubility of your compound.[6]
Q3: The compound is separating as an oil instead of crystals. What does this mean and how can I fix it?
This phenomenon is known as "oiling out" and occurs when the compound comes out of solution at a temperature above its melting point, or when there is a high concentration of impurities.[2][4] To address this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help with this. Slow cooling is crucial for the formation of pure crystals.[4][6]
-
If using a mixed solvent system, you may need to adjust the solvent ratio.[2]
Q4: My final yield of purified this compound is very low. What are the possible reasons?
A low yield can result from several factors during the recrystallization process:
-
Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[2][5]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent can redissolve some of the product.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] |
| Nucleation is not initiated. | Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[2][3][4] | |
| "Oiling out" (product separates as a liquid) | The melting point of the compound is lower than the temperature of the solution when it becomes saturated. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][4] |
| High concentration of impurities. | Consider purifying the crude product by another method, such as column chromatography, before recrystallization. | |
| Crystallization happens too quickly | The solution is too concentrated or cooled too rapidly. | Reheat the solution and add a small amount of extra solvent. Allow the solution to cool more slowly by insulating the flask.[2] |
| Low recovery yield | Too much solvent was used initially. | If the mother liquor has not been discarded, you can try to concentrate it to recover more product.[2] |
| The product is significantly soluble in the cold solvent. | Ensure the solution is cooled in an ice bath to minimize solubility. Consider a different solvent or solvent system. | |
| Colored impurities in the final product | The impurities were not removed during the process. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. Note that using too much charcoal can reduce your yield.[2] |
Data Presentation
As the optimal recrystallization solvent and conditions can vary based on the purity of the starting material, it is recommended to perform a solvent screen. Use the following table to record your observations and determine the best solvent or solvent system for your sample of this compound.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent(s) Tested | Solubility at Room Temp. | Solubility in Hot Solvent | Crystal Formation Upon Cooling? | Observations (Crystal Quality, Color, etc.) |
| Ethanol | ||||
| Methanol | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Toluene | ||||
| Hexanes/Heptane | ||||
| Ethanol/Water | ||||
| Ethyl Acetate/Hexanes | ||||
| Add other solvents as tested |
Experimental Protocols
Protocol 1: General Procedure for Solvent Selection
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, shaking after each addition, until a total of about 1 mL has been added. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound did not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
If the compound dissolves completely when hot, remove the test tube from the heat and allow it to cool to room temperature.
-
If crystals form upon cooling, the solvent is likely a good candidate for recrystallization. If no crystals form, try cooling the test tube in an ice bath.
Protocol 2: Single-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved.[7]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.[8]
-
To maximize yield, place the flask in an ice bath for 15-30 minutes once it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Mixed-Solvent Recrystallization
-
Dissolve the crude this compound in the minimum amount of the hot "soluble" solvent in an Erlenmeyer flask.[9]
-
While keeping the solution hot, add the "insoluble" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.[9][10]
-
Add a few drops of the hot "soluble" solvent until the cloudiness just disappears.[10]
-
Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture (or just the "insoluble" solvent), and dry.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logic for selecting an ideal single recrystallization solvent.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. LabXchange [labxchange.org]
- 7. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Validation & Comparative
"Ethyl benzo[d]thiazole-5-carboxylate" vs. other benzothiazole esters in biological assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various benzothiazole esters, with a focus on Ethyl benzo[d]thiazole-5-carboxylate and its analogs. The information herein is supported by experimental data from peer-reviewed studies to aid in the evaluation of these compounds for potential therapeutic applications.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The nature and position of substituents on the benzothiazole ring play a crucial role in modulating the pharmacological effects of these compounds. This guide focuses on the biological performance of benzothiazole esters, providing a comparative overview of their efficacy in various assays.
Anticancer Activity of 2,6-Disubstituted Benzothiazole Derivatives
A study by Sadhasivam et al. explored the anticancer potential of a series of newly synthesized 2,6-disubstituted benzothiazole derivatives. The cytotoxicity of these compounds was evaluated against three human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma), using the MTT assay.
Among the synthesized compounds, several amide and sulphonamide derivatives of a benzothiazole core showed notable cytotoxic effects after 48 hours of exposure. Specifically, the cyclohexyl benzene sulphonamide derivative of benzothiazole (compound 4b in the study) demonstrated significant activity against all three cell lines. Furthermore, certain amide derivatives (compounds 3a, 3g, and 3h) also exhibited good activity.[1]
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the most active compounds.
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | MG63 IC50 (µM) |
| 4b (Cyclohexyl benzene sulphonamide derivative) | 36 | 44 | 34 |
| 3a (Amide derivative) | 48-53 | 48-53 | 48-53 |
Data sourced from Sadhasivam et al.[1]
These findings suggest that the presence of sulphonamide and specific amide moieties at the 2 and 6 positions of the benzothiazole ring can confer significant anticancer activity. The variations in potency across different cell lines also highlight the importance of the substitution pattern in determining the spectrum of activity.
Experimental Protocols
MTT Assay for Cytotoxicity[1]
The in vitro cytotoxicity of the synthesized benzothiazole derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, and MG63) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized benzothiazole compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds, such as benzothiazole esters, involves a series of in vitro and in vivo evaluations.
Caption: A generalized workflow for the evaluation of novel anticancer compounds.
Signaling Pathways in Benzothiazole-Induced Apoptosis
Many anticancer agents, including certain benzothiazole derivatives, exert their effects by inducing apoptosis, or programmed cell death. A common mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.
References
A Comparative Analysis of Synthetic Routes to Ethyl Benzo[d]thiazole-5-carboxylate
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of heterocyclic compounds is of paramount importance. Ethyl benzo[d]thiazole-5-carboxylate, a key building block in the development of various pharmacologically active agents, can be synthesized through several distinct methodologies. This guide provides a comparative analysis of the primary synthetic strategies, complete with experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.
The synthesis of this compound predominantly proceeds through two main strategic approaches: a two-step sequence involving the formation of the benzothiazole ring followed by esterification, and a more direct, albeit less commonly documented, one-pot synthesis. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Comparison of Synthesis Methods
| Method | Key Precursors | Reagents & Conditions | Yield | Purity | Advantages | Disadvantages |
| Method A: Two-Step Synthesis via Carboxylic Acid | 4-Amino-3-mercaptobenzoic acid, Formic acid | 1. Polyphosphoric acid (PPA), heat 2. Ethanol, H2SO4 (catalytic), reflux | Good to Excellent | High | Well-established, reliable, scalable. | Two distinct reaction steps required. |
| Method B: Direct Synthesis (Hypothetical) | Ethyl 4-amino-3-mercaptobenzoate, Formic acid derivative | Oxidative cyclization conditions (e.g., I2, DDQ) | Variable | Moderate to High | Potentially more atom-economical and time-saving. | Less documented, may require significant optimization. |
| Method C: Esterification of Pre-formed Acid | Benzo[d]thiazole-5-carboxylic acid, Ethanol | DCC, DMAP (Steglich esterification) | High | High | Mild conditions, suitable for sensitive substrates. | Use of expensive coupling agents. |
| Thionyl chloride or Oxalyl chloride, then Ethanol | High | High | Forms reactive acid chloride, high conversion. | Harsh reagents, may not be suitable for all functional groups. | ||
| POCl3, Ethanol | Good | High | Effective for aromatic carboxylic acids. | Requires careful handling of POCl3. |
Experimental Protocols
Method A: Two-Step Synthesis via Benzo[d]thiazole-5-carboxylic Acid
This is the most widely applicable and documented route.
Step 1: Synthesis of Benzo[d]thiazole-5-carboxylic acid
-
Materials: 4-Amino-3-mercaptobenzoic acid, Polyphosphoric acid (PPA).
-
Procedure:
-
In a round-bottom flask, a mixture of 4-amino-3-mercaptobenzoic acid (1 equivalent) and polyphosphoric acid (10-20 equivalents by weight) is prepared.
-
The mixture is heated with stirring to 140-160 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to approximately 80-90 °C and carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried to afford benzo[d]thiazole-5-carboxylic acid.
-
Step 2: Fischer Esterification to this compound
-
Materials: Benzo[d]thiazole-5-carboxylic acid, Absolute ethanol, Concentrated sulfuric acid.
-
Procedure:
-
Benzo[d]thiazole-5-carboxylic acid (1 equivalent) is suspended in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is carefully added to the suspension.
-
The mixture is heated to reflux and maintained at this temperature for 4-8 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
-
Method C: Steglich Esterification of Benzo[d]thiazole-5-carboxylic Acid
This method is an alternative to the Fischer esterification, particularly useful for small-scale syntheses or when milder conditions are required.
-
Materials: Benzo[d]thiazole-5-carboxylic acid, Ethanol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Benzo[d]thiazole-5-carboxylic acid (1 equivalent) is dissolved in anhydrous dichloromethane.
-
To this solution are added ethanol (1.2-1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the desired ester. Purification is typically achieved by column chromatography.
-
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthesis methods, the following diagrams illustrate the key transformations.
A Comparative Guide to the Structure-Activity Relationship of Ethyl Benzo[d]thiazole-5-carboxylate Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial and anticancer effects.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the Ethyl benzo[d]thiazole-5-carboxylate core structure. By examining the impact of various substitutions on their biological performance, we aim to furnish researchers with the foundational data necessary for the rational design of novel therapeutic agents.
Comparative Biological Activity of Benzothiazole Analogs
The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring and at the 2-position. The following tables summarize the quantitative antimicrobial and anticancer activities of various analogs, providing a basis for understanding their SAR.
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Analogs against Bacterial Strains
| Compound ID | R (Substitution at 2-position) | R' (Substitution on Benzene Ring) | S. aureus (µg/mL) | E. coli (µg/mL) | Reference |
| A07 | -NH-CO-Ph(2-OCH₃, 5-Cl) | H | 15.6 | 7.81 | [3] |
| 41c | Isatin derivative | H | 12.5 | 3.1 | [4] |
| 46a | -N=CH-Ph(2-OH) | H | - | 15.62 | [4] |
| 46b | -N=CH-Ph(2-OH) | H | - | 15.62 | [4] |
| 72b | Glucosamine conjugate | 4-OCH₃ | 6.25 | 6.25 | [4] |
| 72c | Glucosamine conjugate | 6-NO₂ | 6.25 | 6.25 | [4] |
| Compound 3 | Varied | Varied | 50 | 25 | [5] |
| Compound 4 | Varied | Varied | 200 | 25 | [5] |
SAR Insights for Antimicrobial Activity:
-
Substitution at the 2-position: The introduction of bulky and lipophilic groups at the 2-position of the benzothiazole ring often enhances antimicrobial activity. For instance, the isatin derivative 41c showed excellent activity against E. coli.[4] Similarly, Schiff base analogs like 46a and 46b also demonstrated notable antibacterial effects.[4]
-
Substitution on the Benzene Ring: Electron-withdrawing groups on the benzothiazole ring can influence activity. The presence of a 4-methoxy or 6-nitro group, as seen in glucosamine conjugates 72b and 72c , resulted in potent antibacterial activity against both S. aureus and E. coli.[4] The chloro and methoxy substitutions in compound A07 also contributed to its strong inhibitory effects.[3]
Anticancer Activity
The anticancer potential of benzothiazole derivatives is commonly assessed by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.
Table 2: In Vitro Cytotoxicity (IC50) of Benzothiazole Analogs against Cancer Cell Lines
| Compound ID | R (Substitution at 2-position) | R' (Substitution on Benzene Ring) | Cell Line | IC50 (µM) | Reference |
| BZ-I | Varied | Varied | MCF-7 | 234.575 | [6] |
| BZ-II | Varied | Varied | MCF-7 | 267.401 | [6] |
| BZ-III | Varied | Varied | MCF-7 | 77.811 | [6] |
| BZ-IV | Varied | Varied | MCF-7 | 51.97 | [6] |
| Compound 4 | Varied heterocyclic moieties | H | Various | 0.683 - 4.66 | [7] |
| 5g | Piperazinyl with substituted phenyl | H | MCF-7 | 2.8 ± 0.1 | [8] |
| 9i | Piperazinyl with substituted phenyl | H | MCF-7 | 3.9 ± 0.1 | [8] |
| B7 | -NH-CH₂-Ph(4-NO₂) | 6-Cl | A431, A549, H1299 | < 4 | [9] |
SAR Insights for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at the 2-position is a critical determinant of anticancer activity. The introduction of various heterocyclic moieties, as in Compound 4 , led to potent growth inhibitory activity against a panel of 60 human tumor cell lines.[7] Furthermore, piperazinyl-phenyl substitutions in compounds 5g and 9i resulted in low micromolar IC50 values against the MCF-7 breast cancer cell line.[8]
-
Substitution on the Benzene Ring: The presence of a chloro group at the 6-position combined with a 4-nitrobenzylamino group at the 2-position, as seen in compound B7 , resulted in significant inhibition of proliferation in multiple cancer cell lines.[9]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the reliable evaluation of the biological activity of novel compounds.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized benzothiazole analogs can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Protocol:
-
Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilutions are made in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve the desired final concentrations.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Assay Procedure: In a 96-well microtiter plate, add 100 µL of the appropriate broth to each well. Add 100 µL of the serially diluted compound to the wells. Finally, add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole analogs and incubate for a specified period (e.g., 24 or 48 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[11]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways
Benzothiazole derivatives can exert their biological effects through various mechanisms of action, including the inhibition of key enzymes and the induction of apoptosis.
Inhibition of Bacterial Enzymes
Several benzothiazole analogs have been shown to inhibit essential bacterial enzymes, leading to their antimicrobial effects.
Potential Bacterial Targets of Benzothiazole Analogs
References
- 1. jchr.org [jchr.org]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
A Comparative In Vitro Evaluation of Ethyl Benzo[d]thiazole Carboxylate Derivatives as Potential Therapeutic Agents
An objective analysis of the biological performance of various ethyl benzo[d]thiazole carboxylate derivatives, supported by experimental data, to guide researchers and drug development professionals.
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide provides a comparative in vitro evaluation of ethyl benzo[d]thiazole carboxylate derivatives, focusing on their anticancer and enzyme inhibitory properties. While the specific ethyl benzo[d]thiazole-5-carboxylate isomer is not extensively documented in the reviewed literature, this guide will focus on the more widely studied 2- and 6-carboxylate isomers and related derivatives to provide a valuable comparative analysis for researchers in the field.
Antiproliferative Activity
A significant body of research has focused on the antiproliferative effects of benzothiazole derivatives against various cancer cell lines. The substitution pattern on the benzothiazole ring and the nature of the appended functional groups play a crucial role in determining the cytotoxic potency and selectivity.
Table 1: In Vitro Antiproliferative Activity of Benzothiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4l | Phenylacetamide Benzothiazole | Pancreatic & Paraganglioma | Low micromolar | [3] |
| 4a | 2-Substituted Benzothiazole | PANC-1 (Pancreatic) | 27 ± 0.24 | [4] |
| 4b | 2-Substituted Benzothiazole | PANC-1 (Pancreatic) | 35 ± 0.51 | [4] |
| Gemcitabine | Standard Drug | PANC-1 (Pancreatic) | 52 ± 0.72 | [4] |
| 29 | Substituted Bromopyridine Acetamide Benzothiazole | SKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver) | 0.0012, 0.0043, 0.044, 0.048 | [5] |
| 34 | Pyridine Containing Pyrimidine Benzothiazole | Colo205 (Colon), U937 (Lymphoma), MCF-7 (Breast), A549 (Lung) | 5.04, 13.9, 30.67, 30.45 | [5] |
| 66 | Naphthalimide Benzothiazole | HT-29 (Colon), A549 (Lung), MCF-7 (Breast) | 3.72 ± 0.3, 4.074 ± 0.3, 7.91 ± 0.4 | [5] |
| 67 | Naphthalimide Benzothiazole | HT-29 (Colon), A549 (Lung), MCF-7 (Breast) | 3.47 ± 0.2, 3.89 ± 0.3, 5.08 ± 0.3 | [5] |
| IT10 | 4-nitro phenyl substituted benzo-[d]-imidazo-[2,1-b]-thiazole | M. tuberculosis | IC90: 7.05 | [6] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
The data clearly indicates that synthetic modifications of the benzothiazole core can lead to highly potent anticancer agents. For instance, derivative 29 , a substituted bromopyridine acetamide benzothiazole, exhibited nanomolar potency against several cancer cell lines.[5] Similarly, naphthalimide-benzothiazole hybrids 66 and 67 also demonstrated significant cytotoxicity in the low micromolar range.[5] It is noteworthy that some benzothiazole derivatives, such as 4a and 4b , have shown superior cytotoxicity compared to the standard chemotherapeutic drug, gemcitabine, in pancreatic cancer cells.[4]
Enzyme Inhibition
Benzothiazole derivatives have also been investigated as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[1]
Table 2: Enzyme Inhibitory Activity of Benzothiazole and Thiazole Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| 7h | Thiourea with 4-arylthiazole and d-galactose moiety | α-amylase | 7.84 ± 0.14 | [7] |
| 7c | Thiourea with 4-arylthiazole and d-galactose moiety | α-glucosidase | 7.15 ± 0.12 | [7] |
| 14r | 6-substituted 2-aminobenzothiazole urea derivative | Lck (Lymphocyte-specific protein tyrosine kinase) | 0.004 | [8] |
| PTC-209 | 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | PDE4 (Phosphodiesterase 4) | 4.8 ± 0.2 | [9] |
| L19 | 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivative | PDE4 (Phosphodiesterase 4) | 0.51 ± 0.02 | [9] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
The results highlight the versatility of the benzothiazole scaffold in targeting different enzymes. Notably, the urea derivative 14r was found to be a highly potent and selective inhibitor of Lck, a crucial enzyme in T-cell signaling, with an IC50 in the nanomolar range.[8] Furthermore, modifications of a thiazole-based compound (PTC-209) led to the development of L19, a potent PDE4 inhibitor with sub-micromolar activity.[9]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Antiproliferative Assays
1. Sulforhodamine B (SRB) Assay: This assay is used to determine cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).[10]
-
Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
2. MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating and Treatment: Similar to the SRB assay, cells are seeded and treated with the compounds.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm). The IC50 value is determined by plotting the percentage of viable cells against the compound concentration.[5]
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays varies depending on the target enzyme. A general workflow is outlined below.
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzothiazole derivatives is often attributed to the induction of apoptosis (programmed cell death).[2][4]
Caption: Proposed mechanisms of anticancer action for benzothiazole derivatives.
Several studies have indicated that these compounds can induce apoptosis through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, as well as the activation of reactive oxygen species (ROS).[2] The activation of these pathways ultimately leads to the activation of caspases, a family of proteases that execute the apoptotic process, resulting in DNA fragmentation and cell death.[4]
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Benzo[d]thiazole-5-carboxylate: A Versatile Scaffold for Combinatorial Chemistry in Drug Discovery
A Comparative Guide to a Privileged Heterocycle
In the landscape of modern drug discovery, the quest for novel molecular entities with therapeutic potential is greatly accelerated by the use of combinatorial chemistry. This powerful approach allows for the rapid synthesis of large, diverse libraries of compounds, which can then be screened for biological activity. Central to this strategy is the choice of a molecular scaffold—a core chemical structure upon which a multitude of substituents can be appended. An ideal scaffold should be synthetically accessible, allow for the introduction of diverse chemical functionalities, and possess inherent biological relevance. The benzothiazole nucleus, and specifically "Ethyl benzo[d]thiazole-5-carboxylate," has emerged as a "privileged scaffold," a term bestowed upon molecular frameworks that are capable of binding to a variety of biological targets with high affinity.
This guide provides a comparative analysis of this compound as a scaffold for combinatorial chemistry, evaluating its performance against other well-established privileged scaffolds such as benzodiazepines and indoles. The comparison is supported by experimental data on synthetic accessibility, library diversity, and biological activity.
The Benzothiazole Scaffold: A Hub of Biological Activity
Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The rigid, bicyclic structure of the benzothiazole core provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. The presence of the ethyl carboxylate group at the 5-position of the benzo[d]thiazole ring, as in "this compound," offers a key advantage for combinatorial library synthesis. This ester functionality serves as a versatile chemical handle for further derivatization, allowing for the introduction of a wide array of chemical moieties through reactions such as amide bond formation, hydrolysis to the corresponding carboxylic acid, and subsequent coupling reactions.
Synthetic Accessibility and Library Generation
A critical factor in the utility of a scaffold for combinatorial chemistry is the ease and efficiency of its synthesis and derivatization. The benzothiazole core can be readily synthesized through various methods, with the most common being the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[4] For the synthesis of libraries based on this compound, both solid-phase and solution-phase strategies have been successfully employed.
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product.[5][6] Solution-phase synthesis, on the other hand, can be more readily scaled up and allows for a wider range of reaction conditions.[7] Multi-component reactions, where three or more reactants combine in a single step to form the product, are particularly well-suited for the rapid generation of benzothiazole libraries, often with good to excellent yields.[5]
The workflow for generating a combinatorial library from a benzothiazole scaffold typically involves the initial synthesis of the core structure, followed by diversification at one or more positions. For this compound, the ester group provides a primary point of diversification.
Caption: General workflow for the synthesis and screening of a benzothiazole-based combinatorial library.
Performance Comparison with Alternative Scaffolds
To objectively evaluate the performance of the this compound scaffold, it is essential to compare it with other well-established privileged scaffolds in drug discovery, namely benzodiazepines and indoles.
Benzodiazepines
The 1,4-benzodiazepine scaffold is renowned for its central nervous system activity and is the core of widely prescribed drugs like diazepam and alprazolam.[8] In combinatorial chemistry, the benzodiazepine scaffold has been successfully utilized to generate large and diverse libraries. For instance, a library of 192 structurally diverse 1,4-benzodiazepine derivatives was constructed using a three-component synthesis strategy.[5][9] More recently, DNA-encoded libraries containing tens of thousands of benzodiazepine derivatives have been synthesized, demonstrating the high capacity of this scaffold for generating chemical diversity.[10]
Indoles
The indole nucleus is another prominent privileged scaffold found in numerous natural products and synthetic drugs.[11][12] It is a key structural component of many kinase inhibitors, a major class of anticancer drugs.[13] The synthetic versatility of the indole ring allows for the creation of large and diverse libraries. For example, a screening of a library of over 20,000 compounds led to the identification of a 7-azaindole scaffold as a potent kinase inhibitor.[9] Furthermore, divergent synthetic strategies have been employed to generate libraries of complex, natural product-like indole derivatives.[14][15]
| Scaffold | Synthetic Accessibility | Library Size Examples | Key Biological Activities |
| Benzothiazole | High, multiple synthetic routes including multi-component reactions.[5][16] | Focused libraries to larger collections.[17] | Anticancer, Antimicrobial, Anti-inflammatory, Neuroprotective.[2][3] |
| Benzodiazepine | Well-established multi-step and multi-component syntheses.[5] | 192-member library, 28,254-member DNA-encoded library.[5][10] | CNS activity (anxiolytic, sedative), Kinase inhibition.[8] |
| Indole | Versatile, with numerous methods for synthesis and functionalization.[12] | 847-member library from divergent synthesis, >20,000-member screening library.[9][15] | Kinase inhibition, Antimicrobial, Antiviral.[11][13] |
Table 1: Comparison of Privileged Scaffolds for Combinatorial Chemistry.
High-Throughput Screening and Hit Identification
The ultimate measure of a scaffold's performance is the success of its derived libraries in high-throughput screening (HTS) campaigns to identify "hits"—compounds that exhibit a desired biological activity. Libraries based on all three scaffolds have yielded valuable lead compounds.
For benzothiazole derivatives, HTS protocols have been developed for anticancer and antimicrobial screening.[10] Screening of a 2-aminobenzothiazole library led to the identification of inhibitors of Pseudomonas aeruginosa virulence phenotypes.[14]
Benzodiazepine libraries have been successfully screened against various targets, including protein tyrosine kinases, leading to the identification of novel inhibitors.[8] Similarly, screening of indole-based libraries has been particularly fruitful in the discovery of potent kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[4][11]
While direct, head-to-head comparative screening data is scarce, the available literature suggests that all three scaffolds are highly productive in generating bioactive compounds. The choice of scaffold often depends on the specific biological target or pathway being investigated.
Caption: A typical workflow for a high-throughput screening campaign of a combinatorial library.
Experimental Protocols
General Procedure for the Synthesis of a 2-Substituted Benzothiazole Library (Solution-Phase)
This protocol describes a general method for the synthesis of a library of 2-substituted benzothiazoles via the condensation of a substituted 2-aminothiophenol with various aldehydes.
Materials:
-
Substituted 2-aminothiophenols
-
A diverse set of aldehydes
-
Ethanol
-
Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a Lewis acid)
-
Round-bottom flasks or a parallel synthesizer
Procedure:
-
In a reaction vessel, dissolve the substituted 2-aminothiophenol (1.0 mmol) in ethanol (5 mL).
-
Add the aldehyde (1.0 mmol) to the solution.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
High-Throughput Cell Viability Assay for Anticancer Screening
This protocol outlines a general procedure for screening a compound library for cytotoxic effects against a cancer cell line.[10]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
384-well clear-bottom black plates
-
Compound library dissolved in DMSO
-
Cell viability reagent (e.g., resazurin-based)
-
Plate reader capable of fluorescence detection
Procedure:
-
Seed the cancer cells into 384-well plates at a predetermined density and allow them to adhere overnight.
-
Using an automated liquid handler, add a small volume (e.g., 100 nL) of the library compounds to the wells, resulting in the desired final concentration. Include appropriate positive (e.g., a known cytotoxic drug) and negative (DMSO vehicle) controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well and incubate for a further 1-4 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of cell viability for each compound relative to the DMSO control and determine the concentration at which 50% of cell growth is inhibited (IC50) for active compounds.
Conclusion
The "this compound" scaffold stands as a highly valuable and versatile platform for the construction of combinatorial libraries in the pursuit of novel drug candidates. Its synthetic tractability, coupled with the broad and potent biological activities exhibited by its derivatives, firmly establishes its position as a privileged scaffold in medicinal chemistry. While other scaffolds like benzodiazepines and indoles also offer significant advantages and have their own success stories, the benzothiazole core provides a unique chemical space with a proven track record in yielding bioactive compounds. The strategic use of the ethyl carboxylate functionality as a diversification point allows for the generation of large and focused libraries with a high potential for hit discovery in a wide range of therapeutic areas. Future efforts in combinatorial chemistry will undoubtedly continue to leverage the power of the benzothiazole scaffold to explore new frontiers in drug discovery.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Screening, library-assisted identification and validated quantification of 23 benzodiazepines, flumazenil, zaleplone, zolpidem and zopiclone in plasma by liquid chromatography/mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase: screening of a combinatorial library of 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Holdings: Solid-phase combinatorial synthesis of benzothiazole and 2,3-dihydro-[1,5]-benzothiazepine derivatives [aunilo.uum.edu.my]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of Benzothiazole-Based Hsp90 Inhibitors and Commercially Available Counterparts
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of a representative benzothiazole-based inhibitor of Heat Shock Protein 90 (Hsp90) and commercially available Hsp90 inhibitors. While specific experimental data for "Ethyl benzo[d]thiazole-5-carboxylate" is not publicly available, this analysis leverages data from a closely related benzothiazole derivative to offer insights into the potential of this chemical class as Hsp90 inhibitors.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide range of "client" proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy for cancer treatment.
Representative Benzothiazole-Based Hsp90 Inhibitor
Due to the lack of specific inhibitory data for "this compound," this guide will focus on a structurally related compound, 2-(4-(4-methylpiperazin-1-yl)phenyl)-6-methoxybenzo[d]thiazole , which has been synthesized and evaluated for its antiproliferative activity in a human breast cancer cell line (MCF-7). This compound serves as a relevant exemplar for the benzothiazole scaffold as an Hsp90 inhibitor.
Comparison with Commercially Available Hsp90 Inhibitors
To provide a comprehensive comparison, we will evaluate the representative benzothiazole inhibitor alongside well-established, commercially available Hsp90 inhibitors.
| Inhibitor Name | Chemical Class | Target | Cell Line | IC50 (µM) |
| Representative Benzothiazole | Benzothiazole | Hsp90 (putative) | MCF-7 | 5.2 |
| 17-AAG (Tanespimycin) | Ansamycin | Hsp90 | MCF-7 | 0.02 - 0.1 |
| Ganetespib (STA-9090) | Triazolone | Hsp90 | Various | 0.004 - 0.1 |
| Luminespib (AUY922) | Resorcinol | Hsp90 | Various | 0.01 - 0.05 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Antiproliferative Activity Assay (MCF-7 Cells)
This protocol is based on the methodology used for evaluating the representative benzothiazole inhibitor.
1. Cell Culture:
-
Human breast adenocarcinoma MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
3. Compound Treatment:
-
The test compounds (representative benzothiazole and commercial inhibitors) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
The culture medium is removed from the wells and replaced with medium containing the test compounds or vehicle control (DMSO).
4. Incubation:
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
5. Cell Viability Assessment (MTT Assay):
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Hsp90 Signaling and Experimental Workflow
Hsp90 Signaling Pathway
The following diagram illustrates the central role of Hsp90 in cellular signaling and how its inhibition affects cancer cell survival.
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to the degradation of client proteins and promoting apoptosis.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the key steps in the experimental workflow for evaluating the antiproliferative activity of Hsp90 inhibitors.
Caption: Workflow for assessing the antiproliferative effects of Hsp90 inhibitors using a cell-based assay.
Comparative Docking Studies of Benzothiazole Derivatives as Potential Therapeutic Agents
A guide for researchers on the in silico evaluation of benzothiazole scaffolds against various protein targets, providing comparative data and detailed experimental protocols.
Introduction
Ethyl benzo[d]thiazole-5-carboxylate is a member of the benzothiazole family, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific docking studies for "this compound" were not prominently found in the reviewed literature, extensive research has been conducted on structurally related benzothiazole derivatives. These studies provide valuable insights into the potential protein targets and binding interactions of this chemical scaffold. This guide offers a comparative overview of docking studies on various benzothiazole derivatives against microbial and cancer-related protein targets, supported by experimental data where available.
Comparative Analysis of Docking Performance
The following tables summarize the results of docking studies for several benzothiazole derivatives against different protein targets. The data includes docking scores, which predict the binding affinity, and in vitro inhibitory activities (IC50 or Ki values) for comparison.
Antimicrobial Targets
Benzothiazole derivatives have been investigated as potential antimicrobial agents, targeting essential enzymes in bacteria and fungi.
| Target Protein (PDB ID) | Benzothiazole Derivative | Docking Score (kcal/mol) | Experimental a (µM) | Standard Drug | Standard Drug Docking Score (kcal/mol) | Standard Drug Experimental Data (µM) |
| Dihydropteroate Synthase (DHPS) (3TYE) | Compound 16b | - | IC50: 7.85 µg/mL | Sulfadiazine | - | IC50: 7.13 µg/mL |
| Dihydropteroate Synthase (DHPS) (3TYE) | Compound 16c | - | MIC: 0.025 mM (vs. S. aureus) | Ampicillin | - | - |
| Dihydroorotase | Compound 3 | - | MIC: 25-200 µg/mL | Kanamycin | - | - |
| Dihydroorotase | Compound 4 | - | MIC: 25-200 µg/mL | Kanamycin | - | - |
a: IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration)
Anticancer Targets
The anticancer potential of benzothiazole derivatives has been explored by targeting various proteins involved in cancer progression, such as protein kinases and carbonic anhydrases.
| Target Protein (PDB ID) | Benzothiazole Derivative/Analogue | Docking Score (kcal/mol) | Experimental Data (nM) | Standard Drug | Standard Drug Docking Score (kcal/mol) | Standard Drug Experimental Data (nM) |
| p56lck (1QPC) | Compound 1 | Identified as competitive inhibitor | - | Dasatinib | - | - |
| Estrogen Receptor-alpha (3ERT) | SPZ1 | -123.14 to -165.72 (Mol-dock score) | - | Tamoxifen | -146.08 (Mol-dock score) | - |
| Estrogen Receptor-alpha (3ERT) | SPZ11 | -123.14 to -165.72 (Mol-dock score) | - | Raloxifene | -165.06 (Mol-dock score) | - |
| Carbonic Anhydrase IX (CA IX) | Benzothiazole-6-sulfonamide derivative | - | Ki: in nanomolar range | Acetazolamide | - | Ki: 25 |
| Carbonic Anhydrase XII (CA XII) | Benzothiazole-6-sulfonamide derivative | - | Ki: in nanomolar range | - | - | - |
| Carbonic Anhydrase II (CA II) | Benzothiazole-6-sulfonamide derivative | - | Ki: 3.5 - 45.4 | Acetazolamide | - | Ki: 12.5 |
| Polo-like kinase 1 (PLK1) | Molecule P1 | -8.82 | - | 5f-203 | - | - |
Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing molecular docking studies, synthesized from the methodologies reported in the referenced literature. This protocol can be adapted for docking benzothiazole derivatives against various protein targets.
Preparation of the Target Protein
-
Protein Structure Retrieval : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Protein Preparation : The downloaded protein structure is prepared using software such as AutoDock Tools, Schrödinger Maestro, or UCSF Chimera. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Repairing any missing residues or atoms.
-
Saving the prepared protein in a suitable format (e.g., PDBQT for AutoDock).
-
Preparation of the Ligand
-
Ligand Structure Creation : The 2D structure of the benzothiazole derivative is drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Optimization : The 2D structure is converted to a 3D structure. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Ligand Preparation for Docking : The prepared ligand is saved in a format compatible with the docking software (e.g., PDBQT), which includes assigning Gasteiger charges and defining rotatable bonds.
Grid Generation
-
A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space.
Molecular Docking Simulation
-
The docking simulation is performed using software like AutoDock Vina, Glide, or DOCK. The software explores various possible conformations (poses) of the ligand within the protein's active site and calculates the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.
Analysis of Docking Results
-
Binding Affinity : The docking results are ranked based on their binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a more stable protein-ligand complex.
-
Pose Visualization : The best-ranked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the binding interactions.
-
Interaction Analysis : The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are examined to understand the molecular basis of the binding.
-
Comparison with Standard Drugs : The docking score and binding mode of the benzothiazole derivative are compared with those of a known inhibitor or a standard drug to evaluate its potential efficacy.
Visualizations
The following diagrams illustrate the typical workflow of a molecular docking study and a hypothetical signaling pathway that could be targeted by a benzothiazole-based inhibitor.
Benchmarking the Efficacy of Ethyl Benzo[d]thiazole-5-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the efficacy of derivatives based on the ethyl benzo[d]thiazole-carboxylate backbone, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The following sections present quantitative biological data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of the structure-activity relationships within this class of compounds.
Antimicrobial and Anticancer Efficacy: A Data-Driven Comparison
The following tables summarize the biological activity of various benzothiazole derivatives, providing a benchmark for their potential as therapeutic agents. While specific data for derivatives of ethyl benzo[d]thiazole-5-carboxylate is limited in publicly available research, the data for the closely related ethyl benzo[d]thiazole-2-carboxylate and other benzothiazole derivatives offer valuable insights into the potential of this chemical class.
Table 1: Anti-mycobacterial Activity of N-Arylalkylbenzo[d]thiazole-2-carboxamide Derivatives
This table presents the anti-mycobacterial activity of a series of compounds derived from ethyl benzo[d]thiazole-2-carboxylate against Mycobacterium tuberculosis H37Rv. The data includes the Minimum Inhibitory Concentration (MIC), cytotoxicity (IC50) against the HEK 293T cell line, and the calculated Therapeutic Index (TI).
| Compound ID | R Group | MIC (µg/mL) | IC50 (µg/mL) | Therapeutic Index (TI = IC50/MIC) |
| 5aa | 2-Fluorobenzyl | 6.25 | >50 | >8 |
| 5ab | 3-Fluorobenzyl | 3.12 | >50 | >16 |
| 5ac | 4-Fluorobenzyl | 1.56 | >50 | >32 |
| 5ad | 2-Chlorobenzyl | 6.25 | >50 | >8 |
| 5ae | 3-Chlorobenzyl | 3.12 | >50 | >16 |
| 5af | 4-Chlorobenzyl | 0.78 | >50 | >64 |
| 5ag | 2-Bromobenzyl | 12.5 | >50 | >4 |
| 5ah | 3-Bromobenzyl | 6.25 | >50 | >8 |
| 5ai | 4-Bromobenzyl | 3.12 | >50 | >16 |
| Rifampicin | - | 0.09 | - | - |
| Isoniazid | - | 0.04 | - | - |
Data sourced from a study on N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents.
Table 2: In Vitro Anticancer Activity of Substituted Benzothiazole Derivatives
This table showcases the cytotoxic effects of various synthesized benzothiazole derivatives against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines, with IC50 values determined by MTT assay.
| Compound ID | Structure | IC50 (µM) vs. A431 | IC50 (µM) vs. A549 | IC50 (µM) vs. H1299 |
| B1 | 6-chloro-N-benzylbenzo[d]thiazol-2-amine | 15.2 ± 1.8 | 20.5 ± 2.1 | 25.1 ± 2.5 |
| B2 | 6-chloro-N-(4-methylbenzyl)benzo[d]thiazol-2-amine | 12.8 ± 1.5 | 18.2 ± 1.9 | 22.4 ± 2.3 |
| B3 | 6-chloro-N-(4-methoxybenzyl)benzo[d]thiazol-2-amine | 10.5 ± 1.2 | 15.6 ± 1.6 | 19.8 ± 2.0 |
| B4 | 6-chloro-N-(4-fluorobenzyl)benzo[d]thiazol-2-amine | 9.8 ± 1.1 | 14.1 ± 1.5 | 18.2 ± 1.9 |
| B5 | 6-chloro-N-(4-chlorobenzyl)benzo[d]thiazol-2-amine | 8.5 ± 0.9 | 12.3 ± 1.3 | 16.5 ± 1.7 |
| B6 | 6-chloro-N-(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine | 18.1 ± 2.0 | 22.3 ± 2.4 | 28.9 ± 3.0 |
| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | 5.2 ± 0.6 | 8.9 ± 0.9 | 12.1 ± 1.3 |
| Cisplatin | - | 4.8 ± 0.5 | 7.2 ± 0.8 | 9.5 ± 1.0 |
Data adapted from a study on the synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[1]
Table 3: Anti-inflammatory Activity of Substituted Benzothiazole Derivatives
This table illustrates the anti-inflammatory potential of the benzothiazole derivatives by measuring the inhibition of pro-inflammatory cytokines, IL-6 and TNF-α, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Compound ID | Inhibition of IL-6 (%) at 10 µM | Inhibition of TNF-α (%) at 10 µM |
| B1 | 35.2 ± 3.1 | 40.1 ± 3.5 |
| B2 | 42.8 ± 3.8 | 48.2 ± 4.1 |
| B3 | 50.1 ± 4.5 | 55.6 ± 4.9 |
| B4 | 55.3 ± 4.9 | 60.1 ± 5.3 |
| B5 | 62.5 ± 5.5 | 68.3 ± 6.0 |
| B6 | 28.9 ± 2.5 | 33.4 ± 2.9 |
| B7 | 70.2 ± 6.2 | 75.8 ± 6.7 |
| Dexamethasone | 85.4 ± 7.5 | 90.2 ± 8.0 |
Data adapted from a study on the synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the synthesis and biological evaluation of the benzothiazole derivatives discussed.
Synthesis of Ethyl Benzo[d]thiazole-2-carboxylate
To a magnetically stirred solution of 2-aminothiophenol (1 mmol) in ethanol (10 mL), ethyl glyoxalate (1.2 mmol) is added. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure ethyl benzo[d]thiazole-2-carboxylate.
Synthesis of N-Arylalkylbenzo[d]thiazole-2-carboxamide Derivatives
A mixture of ethyl benzo[d]thiazole-2-carboxylate (1 mmol) and the respective arylalkylamine (1.2 mmol) is heated at 100-120 °C for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is triturated with diethyl ether, filtered, and washed with hexane to yield the pure N-arylalkylbenzo[d]thiazole-2-carboxamide derivative.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (A431, A549, H1299) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
ELISA for IL-6 and TNF-α
-
Cell Stimulation: RAW264.7 macrophage cells are seeded in 24-well plates and stimulated with lipopolysaccharide (LPS; 1 µg/mL) in the presence or absence of the test compounds for 24 hours.
-
Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The levels of IL-6 and TNF-α in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the biological activity of these compounds is paramount. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Ethyl Benzo[d]thiazole-5-carboxylate
Improper disposal of this and related chemical compounds can lead to significant health risks and environmental contamination.[2] This guide outlines the necessary steps for safe handling and disposal in accordance with general safety protocols for hazardous chemical waste.
Hazard Assessment and Characterization
Based on data from analogous thiazole derivatives, Ethyl benzo[d]thiazole-5-carboxylate should be presumed to possess the following hazards until specific data becomes available.[1][2] A cautious approach, treating it as a hazardous substance, is strongly recommended.[1]
| Hazard Category | Assumed Classification | Precautionary Statements |
| Physical Hazards | Potentially Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[1] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes serious eye irritation.[3] Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous waste.[2] |
| Environmental Hazards | Potentially Harmful to Aquatic Life | Prevent release to the environment.[2][4] Do not allow to enter drains or waterways.[2] |
Step-by-Step Disposal Protocol
All waste materials contaminated with this compound must be collected and managed as hazardous waste.[5][6] Evaporation of chemicals as a disposal method is strictly prohibited.[5][7]
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, personnel must wear appropriate PPE to prevent exposure.[2] This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
Safety goggles and a face shield[2]
-
A lab coat and closed-toe shoes[2]
Waste Collection and Segregation
-
Waste Collection: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent paper), must be collected in a designated hazardous waste container.[2]
-
Container Compatibility: The waste container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.[2][7]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]
Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume of the waste.[1]
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA).[6][7] The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][9]
Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.[6]
-
Documentation: Complete all required waste manifest documentation to ensure a proper chain of custody.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[1]
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For minor spills, contain the liquid using an inert absorbent material such as vermiculite or sand.[1] Do not use combustible materials like paper towels for initial containment.[1]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container.[2] Decontaminate the spill area with soap and water.[1] All cleanup materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and the EHS office in accordance with institutional policies.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
